2,2'-Biphenol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHDGJOMLMDPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051809 | |
| Record name | (1,1'-Biphenyl)-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystals; [Alfa Aesar MSDS] | |
| Record name | 2,2'-Biphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000079 [mmHg] | |
| Record name | 2,2'-Biphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1806-29-7 | |
| Record name | [1,1′-Biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-BIPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1'-Biphenyl)-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM2R53I3C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Biphenol (CAS Number: 1806-29-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-Biphenol, a versatile organic compound with significant applications in chemical synthesis and drug development. This document details its chemical and physical properties, synthesis and purification methods, spectral data, and safety information.
Chemical and Physical Properties
This compound, also known as [1,1'-Biphenyl]-2,2'-diol, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1806-29-7 | [2] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 108-110 °C | |
| Boiling Point | 315 °C | |
| Solubility | Insoluble in water. Soluble in ethanol, ethyl acetate, and dichloromethane. | |
| pKa | 7.32 ± 0.10 (Predicted) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.40 | Multiplet | 4H | H-3, H-3', H-5, H-5' |
| Aromatic Protons | 6.90 - 7.10 | Multiplet | 4H | H-4, H-4', H-6, H-6' |
| Hydroxyl Protons | ~5.5 (broad) | Singlet | 2H | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | 152.7 | C-2, C-2' (bearing -OH) |
| Aromatic Carbon | 130.5 | C-4, C-4' |
| Aromatic Carbon | 128.8 | C-6, C-6' |
| Aromatic Carbon | 124.5 | C-1, C-1' |
| Aromatic Carbon | 120.2 | C-5, C-5' |
| Aromatic Carbon | 116.0 | C-3, C-3' |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3550-3200 (broad) | O-H stretch (hydrogen-bonded) |
| 3060-3010 | C-H stretch (aromatic) |
| 1600, 1480, 1440 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (phenol) |
| 750 | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is consistent with the loss of stable neutral molecules and radicals from the parent ion.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186 | 100 | [C₁₂H₁₀O₂]⁺ (Molecular Ion) |
| 168 | 20 | [M - H₂O]⁺ |
| 157 | 35 | [M - CHO]⁺ |
| 139 | 45 | [M - CHO - H₂O]⁺ |
| 93 | 15 | [C₆H₅O]⁺ (Phenoxy cation) |
Synthesis and Purification
This compound can be synthesized through several methods, with oxidative coupling of phenols and Suzuki-Miyaura coupling being the most common. Purification is typically achieved through recrystallization or sublimation.
Synthesis Protocols
This two-step method involves the oxidative coupling of a substituted phenol to form a biphenol derivative, followed by the removal of the protecting groups.
Step 1: Oxidative Coupling of 2-tert-Butylphenol
-
Reaction: 2,4-di-tert-butylphenol undergoes oxidative coupling in the presence of a catalyst to yield 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol.
-
Procedure:
-
To a solution of 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a copper(II) salt (e.g., CuCl₂) and an amine ligand (e.g., TMEDA).
-
Stir the mixture vigorously under an oxygen atmosphere (balloon or gentle stream) at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Debutylation
-
Reaction: The bulky tert-butyl groups are removed by heating to yield this compound.
-
Procedure:
-
Heat the crude 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol at a high temperature (typically >200 °C) under an inert atmosphere.
-
The debutylation process can be monitored by GC-MS.
-
The resulting crude this compound can then be purified by recrystallization or sublimation.
-
This method provides a versatile route to this compound through the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.
-
Reaction: 2-Bromophenol reacts with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.
-
Procedure:
-
To a reaction flask, add 2-bromophenol (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Purification Protocols
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot toluene (near its boiling point of 111 °C).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the purified crystals in a vacuum oven.
-
-
Procedure:
-
Place the crude this compound in a sublimation apparatus.
-
Evacuate the apparatus to a low pressure (typically <1 mmHg).
-
Gently heat the bottom of the apparatus containing the crude solid.
-
The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.
-
After the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure.
-
Scrape the purified crystals from the cold finger.
-
Applications in Drug Development and Catalysis
This compound serves as a crucial building block in the synthesis of various organic molecules with important applications:
-
Chiral Ligands: It is a precursor to a wide range of chiral diphosphite and diphosphine ligands, such as BINAPHOS, which are used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development.
-
Pharmaceutical Intermediates: The biphenol scaffold is present in numerous biologically active molecules and serves as a key intermediate in the synthesis of complex pharmaceutical compounds.
Experimental Workflows and Diagrams
Synthesis of a Diphosphite Ligand from this compound
The following diagram illustrates a typical workflow for the synthesis of a chiral diphosphite ligand, a common application of this compound.
Caption: Workflow for the synthesis of a chiral diphosphite ligand from this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or use a fume hood.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
physical and chemical properties of 2,2'-Biphenol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Biphenol
Introduction
This compound, also known as [1,1'-Biphenyl]-2,2'-diol, is an organic compound with the chemical formula (C₆H₄OH)₂.[1] It is one of three symmetrical isomers of biphenol and exists as a white to off-white crystalline solid at room temperature.[1][2][3] This compound is a crucial precursor and intermediate in various fields, including the synthesis of advanced polymers, pharmaceuticals, agrochemicals, and dyestuffs.[2][4][5] Its unique structure, featuring two hydroxyl groups in the ortho position to the biphenyl linkage, dictates its chemical reactivity and makes it a valuable building block in organic synthesis and materials science.[2][6]
This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [1,1'-Biphenyl]-2,2'-diol | [1] |
| Other Names | 2,2'-Dihydroxybiphenyl, o,o'-Biphenol | [1] |
| CAS Number | 1806-29-7 | [1][4] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| Molar Mass | 186.210 g·mol⁻¹ | [1][2] |
| Appearance | White to beige or grayish-beige solid/powder | [1][2][4] |
| pKa | 7.32 ± 0.10 (Predicted) | [4][7] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 108-111 °C | [2][8][7] |
| Boiling Point | 315-320 °C | [1][4][9] |
| Flash Point | 154 °C (closed cup) | [4] |
| Density | 0.83 - 1.340 g/cm³ | [4][9] |
| Vapor Pressure | 0.000243 mmHg at 25°C | [7][10] |
| Autoignition Temp. | 324 °C | [4][5] |
| Refractive Index | ~1.6086 (estimate) | [4][7] |
Solubility Profile
This compound is generally insoluble in water but shows good solubility in various organic solvents.[4][7]
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][7] |
| Ethanol | Soluble | [7] |
| Ethyl Acetate | Soluble | [7][11] |
| Dichloromethane | Soluble | [7][11] |
| Chloroform | Soluble | [11] |
| DMSO | Soluble | [11] |
| Acetone | Soluble | [11] |
| n-Hexane | Insoluble | [7] |
| Petroleum Ether | Insoluble | [7] |
| Benzene | Insoluble | [7] |
| Toluene | Soluble (for recrystallization) | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Data Description | Reference |
| ¹H NMR (CDCl₃) | Aromatic Protons (Multiplets): 6.8 - 7.4 ppm; Hydroxyl Protons (Broad Singlet): ~5.0 - 6.0 ppm | [12] |
| ¹³C NMR (CDCl₃) | C-OH: ~152 ppm; C-C (Aromatic): ~130 ppm; C-H (Aromatic): ~128 ppm | [12] |
| IR Spectrum | Conforms to structure | [8] |
| UV-Vis | Neutral form absorption maxima: ~275 nm; Monoanion form absorption maxima: ~300 nm | [12] |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods. A common industrial approach involves the oxidative coupling of phenols.[3][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 1806-29-7 [m.chemicalbook.com]
- 5. This compound | 1806-29-7 [chemicalbook.com]
- 6. leapchem.com [leapchem.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound [stenutz.eu]
- 10. Page loading... [guidechem.com]
- 11. This compound | CAS:1806-29-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. This compound | 1806-29-7 | Benchchem [benchchem.com]
2,2'-Biphenol molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2'-Biphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical formula (C₆H₄OH)₂, is a significant organic compound characterized by two phenol rings linked at the ortho positions.[1] This unique structural arrangement gives rise to axial chirality and the potential for intramolecular hydrogen bonding, making it a molecule of great interest in stereochemistry and synthetic chemistry. Its derivatives are crucial as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of pharmaceuticals and advanced polymers.[2][3][4][5] This guide provides a comprehensive technical overview of the molecular structure, bonding, physicochemical properties, synthesis, and experimental characterization of this compound, tailored for professionals in research and drug development.
Molecular Structure and Chirality
This compound is a biaryl compound consisting of two hydroxyl-substituted benzene rings connected by a carbon-carbon single bond.[6] A key feature of its structure is the restricted rotation around this central C-C bond, which is sterically hindered by the ortho-hydroxyl groups.[7] This restricted rotation, or atropisomerism, means that the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers) if the rotational barrier is high enough to allow for their isolation.[7][8]
The conformation of this compound is further complicated by the orientation of the two hydroxyl groups. Theoretical studies using Density Functional Theory (DFT) have identified several isomers.[8][9][10] The most stable isomer, denoted as I0, features an intramolecular hydrogen bond between the two hydroxyl groups.[9][10] Other isomers (I1a, I1b, I2a, I2b) exist at higher energies and are formed by the rotation of one or both hydroxyl groups.[8][9][10] The interconversion between these isomers and the enantiomerization process (from S-form to R-form) are crucial for understanding its reactivity and application in chiral synthesis.[9][10]
Caption: 2D representation of this compound highlighting the key C-C linkage and intramolecular hydrogen bond.
Bonding, Geometry, and Physicochemical Properties
The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and, most critically, the dihedral angle between the two aromatic rings. This dihedral angle is a result of the balance between the steric repulsion of the ortho substituents and the electronic effects of conjugation.
Bond Geometry
Crystallographic studies provide precise measurements of the molecule's geometry. The structure of anhydrous this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds, the latter connecting molecules into infinite chains.[11] The dihedral angle between the two benzene rings is a key parameter and can vary depending on the crystalline form and substitution.[11]
Table 1: Selected Geometric and Physicochemical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [1][12] |
| Molar Mass | 186.21 g·mol⁻¹ | [1][12] |
| Appearance | White to beige/greyish powder | [1][6][13] |
| Melting Point | 108-110 °C | [13][14] |
| Boiling Point | 315 °C | [12][13][14] |
| Dihedral Angle (C-C-C-C) | ~50-70° (varies) | [11][15] |
| Water Solubility | Insoluble | [12][13] |
| pKa | 7.32 ± 0.10 (Predicted) | [12][13] |
Intramolecular Hydrogen Bonding
The presence of an intramolecular hydrogen bond between the hydroxyl proton of one ring and the oxygen atom of the other is a defining feature of the most stable conformation of this compound.[8][11] This interaction significantly influences the molecule's conformation, stability, and chemical properties. Computational studies have shown that this hydrogen bond is a critical factor in the energy landscape of its various isomers.[9][10]
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, ranging from classical methods to modern catalytic approaches. The choice of method often depends on the desired scale, purity, and available starting materials.
-
Oxidative Coupling: A common industrial method involves the oxidative coupling of phenols. For example, 2,4-di-tert-butylphenol can be oxidatively coupled, followed by a debutylation step to yield this compound.[1][13]
-
From Dibenzofuran: Hydrolysis of dibenzofuran can also produce this compound.[1]
-
Alkaline Fusion: The alkaline fusion of biphenylene oxide at high temperatures (around 300 °C) is another established method.[13][16]
-
Palladium-Catalyzed Coupling: Modern methods like the Suzuki-Miyaura coupling provide versatile and high-yielding routes to 2,2'-biphenols and their derivatives, especially for creating axially chiral structures.[14][17]
Caption: Generalized workflows for the synthesis of this compound.
Experimental Protocols and Characterization
The definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.
Single-Crystal X-ray Diffraction
This technique provides unambiguous data on bond lengths, bond angles, and the solid-state conformation, including the crucial dihedral angle and hydrogen bonding network.
Methodology:
-
Crystal Growth: High-quality single crystals of anhydrous this compound are grown, typically by slow evaporation from a suitable solvent like dry toluene.[11]
-
Data Collection: A selected crystal is mounted on a diffractometer (e.g., Enraf-Nonius CAD-4). Data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα).
-
Structure Solution: The collected diffraction data is processed. The crystal structure is solved using direct methods with software packages like SHELXS or SIR.[11]
-
Structure Refinement: The structural model is refined using full-matrix least-squares on F² with software such as SHELXL or TEXSAN.[11] Hydrogen atoms are typically located from difference Fourier maps and refined using a riding model.[11]
-
Visualization: The final structure is visualized using programs like ORTEP or PLUTON to generate diagrams and analyze geometric parameters.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., Polysol, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Spectra are recorded on an NMR spectrometer (e.g., Bruker AC-300).[18] A standard reference like tetramethylsilane (TMS) is used.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule.[18][19]
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the O-H stretching vibrations, which can provide evidence for hydrogen bonding.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[21]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable platform for various applications, particularly in fields requiring stereochemical control.
-
Chiral Ligands: this compound is a precursor to important diphosphite ligands, such as BiPhePhos.[1] These ligands are used in transition-metal catalysis, for instance, in industrial hydroformylation, to achieve high enantioselectivity.[1]
-
Pharmaceutical Synthesis: It serves as a versatile building block for the synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[3][4] Its rigid backbone and functional handles allow for the construction of diverse molecular architectures.[3]
-
Advanced Materials: As a monomer, this compound is used to synthesize high-performance polymers, such as polyarylates and polyethers, which can exhibit enhanced thermal stability and mechanical strength.[2][5]
-
Biological Activity: this compound itself has been reported to exhibit anti-inflammatory and antioxidant effects.[22][23] It has been shown to inhibit COX-2 expression and affect signaling pathways like AKT/mTOR and Notch in cancer cells.[22][23]
Caption: Key application pathways originating from the this compound scaffold.
Conclusion
This compound is a molecule of fundamental importance with a rich stereochemical profile. Its structure, governed by restricted bond rotation and intramolecular hydrogen bonding, provides a rigid and chiral scaffold that is highly sought after in asymmetric catalysis, pharmaceutical synthesis, and material science. A thorough understanding of its molecular geometry, bonding, and synthetic accessibility is crucial for leveraging its full potential in the development of new drugs, catalysts, and advanced materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Density functional theoretical study on enantiomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. This compound CAS#: 1806-29-7 [m.chemicalbook.com]
- 14. 2,2 -Biphenol 99 1806-29-7 [sigmaaldrich.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. This compound | 1806-29-7 | Benchchem [benchchem.com]
- 18. spectrabase.com [spectrabase.com]
- 19. This compound(1806-29-7) 1H NMR [m.chemicalbook.com]
- 20. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. [1,1'-Biphenyl]-2,2'-diol [webbook.nist.gov]
- 22. bioaustralis.com [bioaustralis.com]
- 23. bioaustralis.com [bioaustralis.com]
A Technical Guide to the Solubility of 2,2'-Biphenol in Common Organic Solvents
Abstract
The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from pharmaceutical formulations to organic synthesis and materials science. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2'-Biphenol in common organic solvents. Recognizing the current scarcity of publicly available quantitative data, this document serves as a detailed methodological resource for researchers. It outlines standardized experimental protocols, presents a structured format for data reporting, and includes requisite visualizations of the experimental workflow and the interplay of factors influencing solubility. The aim is to facilitate the generation of consistent, reliable, and comparable solubility data for this compound across different research and development laboratories.
Introduction: The Significance of Solubility Data
This compound is an important organic compound utilized as a precursor for various ligands, chiral catalysts, and specialty polymers.[1] Its solubility in organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of commercial products. For drug development professionals, understanding the solubility profile of a molecule is a cornerstone of preformulation studies, impacting bioavailability and the design of effective delivery systems. A well-characterized solubility profile enables chemists and engineers to select appropriate solvent systems, optimize process conditions, and ensure the quality and consistency of the final product.
Solubility Profile of this compound
A thorough review of the available literature indicates a lack of comprehensive quantitative solubility data for this compound across a wide range of common organic solvents. However, qualitative descriptions are available.
2.1 Qualitative Solubility
Based on available information, this compound is generally described as:
-
Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, and Chloroform.[2][3][4]
-
Insoluble in: n-Hexane, Petroleum Ether, Benzene, and Water.[2][5][6]
These qualitative observations align with the chemical structure of this compound, which features two polar hydroxyl (-OH) groups and a large nonpolar biphenyl backbone. This dual character suggests that its solubility will be highly dependent on the polarity of the solvent.
2.2 Quantitative Solubility Data
To facilitate the systematic collection and comparison of quantitative data, the following table structure is recommended. Researchers are encouraged to populate this table with experimentally determined values.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Alcohols | Methanol | 5.1 | Data to be determined | Data to be determined | |
| Ethanol | 4.3 | Data to be determined | Data to be determined | ||
| 2-Propanol (IPA) | 3.9 | Data to be determined | Data to be determined | ||
| Ketones | Acetone | 5.1 | Data to be determined | Data to be determined | |
| Methyl Ethyl Ketone (MEK) | 4.7 | Data to be determined | Data to be determined | ||
| Esters | Ethyl Acetate | 4.4 | Data to be determined | Data to be determined | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Data to be determined | Data to be determined | |
| Diethyl Ether | 2.8 | Data to be determined | Data to be determined | ||
| Aromatic Hydrocarbons | Toluene | 2.4 | Data to be determined | Data to be determined | |
| Aliphatic Hydrocarbons | n-Hexane | 0.1 | Data to be determined | Data to be determined | |
| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Data to be determined | Data to be determined | |
| Amides | Dimethylformamide (DMF) | 6.4 | Data to be determined | Data to be determined | |
| Other | Acetonitrile | 5.8 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, the determination of thermodynamic equilibrium solubility is recommended.[7][8] The shake-flask method is the gold standard for this purpose and is detailed below.[9][10] Following equilibration, the concentration of the saturated solution can be determined by several analytical techniques.
3.1 The Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[7][8]
-
Materials:
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount is not critical, but there must be a visible excess of undissolved solid throughout the experiment.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[9] It is advisable to perform preliminary experiments to confirm that equilibrium has been reached (i.e., the concentration does not change between two consecutive time points, such as 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.[11]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial for analysis. This step is crucial to remove any microscopic undissolved particles.
-
3.2 Analytical Quantification of Solute Concentration
The concentration of this compound in the filtered saturated solution can be determined using one of the following methods.
3.2.1 Gravimetric Method
This is the simplest method but requires that the solute is non-volatile.[2][12]
-
Procedure:
-
Accurately weigh the tared vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has evaporated, weigh the vial containing the dried this compound residue.
-
Continue drying and weighing until a constant mass is achieved.[2][12]
-
Calculation: The solubility is calculated from the mass of the residue and the initial mass (or volume) of the solvent.
-
3.2.2 UV/Vis Spectroscopy
This method is suitable due to the aromatic nature of this compound, which results in strong UV absorbance.[13]
-
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.
-
Measure Sample: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.[14]
-
3.2.3 High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining concentration, especially in the presence of potential impurities.[15][16]
-
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. A reverse-phase C18 column is often suitable.[15] Detection is typically performed with a UV detector set at the λmax of this compound.
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and create a calibration curve by plotting the peak area versus concentration.
-
Analyze Sample: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.
-
Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
Visualization of Protocols and Influencing Factors
4.1 Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
4.2 Factors Influencing the Solubility of this compound
The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.
Conclusion
References
- 1. keypublishing.org [keypublishing.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmajournal.net [pharmajournal.net]
- 13. aai.solutions [aai.solutions]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogres.com [phcogres.com]
An In-depth Technical Guide to the Synthesis of 2,2'-Biphenol from Dibenzofuran Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Biphenol is a valuable chemical intermediate, notably serving as a precursor to sophisticated phosphite ligands utilized in industrial hydroformylation catalysis. While several synthetic routes to this compound exist, the hydrolysis of dibenzofuran presents a direct and atom-economical approach. This technical guide provides a comprehensive overview of the synthesis of this compound via the hydrolysis of dibenzofuran, with a focus on the underlying reaction mechanism, experimental considerations, and relevant quantitative data.
Introduction
This compound, also known as [1,1'-biphenyl]-2,2'-diol, is an organic compound with the chemical formula (C₆H₄OH)₂. It is a white, crystalline solid that serves as a critical building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. A significant application of this compound lies in its use as a precursor for the synthesis of bulky diphosphite ligands, which are instrumental in rhodium-catalyzed hydroformylation, an industrial process for the production of aldehydes from alkenes.
The synthesis of this compound can be achieved through several pathways. One common industrial method involves the oxidative coupling of 2,4-di-tert-butylphenol followed by a debutylation step.[1] However, the direct hydrolysis of dibenzofuran offers a more streamlined approach, converting a readily available feedstock into the desired product. This guide will delve into the technical aspects of this specific transformation.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The hydrolysis of dibenzofuran to this compound proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. In this reaction, the hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms adjacent to the ether linkage in the dibenzofuran molecule. The aromatic ring system of dibenzofuran is inherently electron-rich, which typically makes it resistant to nucleophilic attack. Therefore, harsh reaction conditions, specifically high temperatures and pressures in the presence of a strong base like sodium hydroxide (NaOH), are necessary to facilitate this transformation.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbon atoms bonded to the ether oxygen. This is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. The aromaticity of the attacked benzene ring is temporarily disrupted in this intermediate.
-
Ring Opening: The unstable intermediate collapses, leading to the cleavage of the carbon-oxygen bond of the ether. This step is driven by the re-establishment of the aromatic system.
-
Protonation: The resulting phenoxide ion is protonated during the workup stage (e.g., by acidification) to yield the final this compound product.
Experimental Protocols & Quantitative Data
The industrial synthesis of this compound from dibenzofuran is typically carried out as a high-temperature alkaline fusion or high-pressure hydrolysis. While specific proprietary process details can vary, the following represents a generalized experimental protocol based on principles of industrial organic chemistry.
3.1. General Procedure for Alkaline Hydrolysis of Dibenzofuran
A high-pressure autoclave reactor is charged with dibenzofuran and a concentrated aqueous solution of sodium hydroxide. The reactor is sealed and heated to a high temperature, typically in the range of 250-350°C, while the pressure is maintained at a high level to keep the water in a liquid or supercritical state. The reaction mixture is held at these conditions for a specified period to ensure complete conversion.
After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture, containing the sodium salt of this compound, is then transferred to a separate vessel. Acidification of the mixture with a mineral acid, such as hydrochloric acid or sulfuric acid, precipitates the crude this compound. The solid product is then collected by filtration, washed with water to remove inorganic salts, and further purified by recrystallization from a suitable solvent (e.g., toluene or xylene) to yield high-purity this compound.
3.2. Quantitative Data
Detailed quantitative data for the direct hydrolysis of dibenzofuran to this compound is not extensively reported in readily available scientific literature, likely due to the proprietary nature of industrial processes. The following table summarizes the expected reaction parameters and performance metrics based on analogous industrial aromatic nucleophilic substitution reactions.
| Parameter | Value/Range | Notes |
| Reactants | Dibenzofuran, Sodium Hydroxide | |
| Solvent | Water | Often used in excess. |
| Temperature | 250 - 350 °C | High temperature is crucial for overcoming the activation energy. |
| Pressure | High Pressure (autoclave) | To maintain water in the liquid/supercritical phase. |
| Reaction Time | Several hours | Dependent on temperature, pressure, and reactant concentrations. |
| Conversion | > 90% | Expected under optimized industrial conditions. |
| Yield | Moderate to High | Yields are often not publicly disclosed but are expected to be economically viable. |
| Selectivity | High | The primary product is this compound. |
Visualizing the Process
4.1. Reaction Pathway
The following diagram illustrates the key steps in the nucleophilic aromatic substitution mechanism for the hydrolysis of dibenzofuran.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound from dibenzofuran.
References
An In-depth Technical Guide to the Health and Safety of 2,2'-Biphenol Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2,2'-Biphenol (CAS No. 1806-29-7), a compound commonly used in organic synthesis, pharmaceuticals, and as a precursor to specialized ligands. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a beige to grayish-beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [2] |
| Melting Point | 108-110 °C[3] |
| Boiling Point | 315 °C[3] |
| Flash Point | 154 °C[3] |
| Autoignition Temperature | 324 °C[3] |
| Water Solubility | Insoluble[3] |
| pKa | 7.32 ± 0.10 (Predicted)[3] |
| Vapor Pressure | 7.89E-07 mm Hg[4] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[4] Limited quantitative data is available, and much of the hazard assessment is based on its classification as a skin, eye, and respiratory irritant. It is also classified as harmful if swallowed.[5]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 150 mg/kg | [4] |
| LD50 | Mouse | Intravenous | 56 mg/kg | [6] |
| Related Compound: 4,4'-Biphenol | ||||
| LD50 | Rat | Oral | 4920 mg/kg | [7] |
| LD50 | Rabbit | Skin | 1780 mg/kg | [7] |
| Related Compound: 2-Phenylphenol | ||||
| LD50 | Rat | Oral | 2000 - 2700 mg/kg | [8] |
| LD50 | Mouse | Oral | 1050 mg/kg | [8] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The primary hazards are:
-
Acute Toxicity (Oral): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Experimental Protocols for Safety Assessment
The toxicological data for chemical substances like this compound are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
These guidelines provide methods for determining the acute oral toxicity of a substance. The general principle involves administering the substance in a single dose or multiple doses within 24 hours to a group of experimental animals (usually rats).[11] Observations of effects and mortality are made over a set period.
-
OECD 420 (Fixed Dose Procedure): This method involves dosing animals at predefined dose levels (5, 50, 300, and 2000 mg/kg). The outcome is the identification of a dose that causes evident toxicity but not mortality, allowing for hazard classification without determining a precise LD50.
-
OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level. The outcome for this group (mortality or no mortality) determines the dose for the next group. This method uses fewer animals and provides a classification of the substance into a toxicity class.
-
OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period (usually 4 hours).[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Procedure: A small area of the animal's fur is clipped, and the test substance is applied to the skin and covered with a gauze patch. After the exposure period, the patch is removed, and the skin is evaluated and scored for irritation at 1, 24, 48, and 72 hours, and in some cases, up to 14 days to assess reversibility.[11]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.
-
Procedure: The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of the effects.
Signaling Pathways Associated with Toxicity
Research suggests that the toxic effects of this compound may be mediated through the modulation of inflammatory signaling pathways. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of cyclooxygenase-2 (COX-2) and the activity of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1][10][12]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by an inflammatory signal like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. This compound has been shown to inhibit this process.[1]
Inhibition of the AP-1 Signaling Pathway
AP-1 is another transcription factor that plays a crucial role in inflammation and other cellular processes. It is typically a dimer of proteins from the Jun and Fos families. Similar to NF-κB, inflammatory stimuli can lead to the activation of AP-1, which then translocates to the nucleus to regulate gene expression. This compound has been observed to inhibit the binding of AP-1 to its consensus sequences.[1]
Safe Handling and Storage
-
Handling: Wash hands thoroughly after handling. Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA approved respirator may be required.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 7.
-
Spills/Leaks: Clean up spills immediately. Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal. Avoid generating dusty conditions and provide ventilation.[4]
This guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment that should be conducted for any specific laboratory procedure. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. oas.org [oas.org]
- 3. 2,2'-Dihydroxybiphenyl | 1806-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Effects of 2-phenyl-1,4-benzoquinone and 2,5-dihydroxybiphenyl on two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]
- 9. Toxicity evaluation of 2-hydroxybiphenyl and other compounds involved in studies of fossil fuels biodesulphurisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. dermal irritation and dermal toxicity studies.pptx [slideshare.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 2,2'-Biphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2,2'-biphenols are a critical class of compounds in medicinal chemistry, materials science, and asymmetric catalysis. Their axial chirality, arising from hindered rotation around the C-C single bond connecting the two phenol rings, makes them valuable as chiral ligands and scaffolds for biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of these important structures, offering significant advantages over classical methods. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for synthesizing substituted 2,2'-biphenols: the Suzuki-Miyaura coupling and direct C-H arylation/hydroxylation.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organohalide. For the synthesis of 2,2'-biphenols, this typically involves the reaction of a 2-halophenol with a (2-hydroxyphenyl)boronic acid or its derivatives. Recent advancements have focused on developing highly efficient, user-friendly, and environmentally benign protocols, including protecting-group-free syntheses in aqueous media.[1]
Data Presentation: Suzuki-Miyaura Coupling of ortho-Halophenols
The following table summarizes the results of a protecting-group-free Suzuki-Miyaura coupling of various ortho-halophenols with (2-hydroxyphenyl)boronic acid, highlighting the effect of different bases and reaction conditions.
| Entry | ortho-Halophenol | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | K₂CO₃ | Water | 100 | 16 | 85 | [1] |
| 2 | 2-Iodophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | K₂CO₃ | Water | 100 | 4 | 92 | [1] |
| 3 | 2-Bromo-4-methylphenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | KOH | Water | 100 | 16 | 88 | [1] |
| 4 | 2-Bromo-4-chlorophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | KF | Water | 100 | 16 | 75 | [1] |
| 5 | 2-Bromophenol | (2-Hydroxy-4-methylphenyl)boronic acid | Pd/C (5 mol%) | TBAF | Water | 100 | 16 | 82 | [1] |
| 6 | 2-Bromonaphthol | (2-Hydroxyphenyl)boronic acid | Pd(OAc)₂ (10 mol%) / (R)-sSPhos (12 mol%) | K₃PO₄ | Toluene/H₂O | 25 | 64 | 78 (95% ee) | [2] |
| 7 | 2-Iodo-4-methoxyphenol | (2-Hydroxyphenyl)boronic acid | Pd₂(dba)₃ (2.5 mol%) / (R)-sSPhos (6 mol%) | K₃PO₄ | Toluene/H₂O | 25 | 16 | 85 (92% ee) | [2] |
TBAF = Tetrabutylammonium fluoride; sSPhos = Sulfonated SPhos ligand; ee = enantiomeric excess.
Experimental Protocol: Protecting-Group-Free Suzuki-Miyaura Coupling in Water[1]
This protocol describes a user-friendly and environmentally friendly synthesis of 2,2'-biphenol from 2-bromophenol and (2-hydroxyphenyl)boronic acid.
Materials:
-
2-Bromophenol
-
(2-Hydroxyphenyl)boronic acid
-
Palladium on carbon (10% Pd)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium on carbon (5 mol % Pd) to the flask.
-
Solvent Addition: Add deionized water (10 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to 100 °C under a normal atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on carbon can be pyrophoric. Handle with care and avoid ignition sources.
II. Palladium-Catalyzed Direct C-H Arylation/Hydroxylation
Direct C-H functionalization represents a more atom-economical approach to the synthesis of biphenols, as it avoids the pre-functionalization of one of the coupling partners. A notable method involves the palladium-catalyzed direct hydroxylation of [1,1'-biphenyl]-2-ols to yield 2,2'-biphenols.[3]
Data Presentation: Direct C-H Hydroxylation of [1,1'-Biphenyl]-2-ols
The following table presents data on the palladium-catalyzed direct C-H hydroxylation of various substituted [1,1'-biphenyl]-2-ols.
| Entry | [1,1'-Biphenyl]-2-ol Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | [1,1'-Biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 76 | [3][4] |
| 2 | 4'-Methyl-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 82 | [3][4] |
| 3 | 4'-Methoxy-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 79 | [3][4] |
| 4 | 4'-Chloro-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 71 | [3][4] |
| 5 | 3'-Methyl-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 75 | [3][4] |
t-BuOOH = tert-Butyl hydroperoxide
Experimental Protocol: Direct C-H Hydroxylation of [1,1'-Biphenyl]-2-ol[3][4]
This protocol details the synthesis of this compound through the direct C-H hydroxylation of [1,1'-biphenyl]-2-ol.
Materials:
-
[1,1'-Biphenyl]-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (70% in water)
-
Acetonitrile (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed vial, add [1,1'-biphenyl]-2-ol (0.5 mmol) and palladium(II) acetate (0.05 mmol, 10 mol%).
-
Solvent and Oxidant Addition: Add anhydrous acetonitrile (2 mL) followed by tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv).
-
Reaction: Seal the tube and place it in a preheated heating block or oil bath at 80 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the this compound product.
Safety Precautions:
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Reactions in sealed tubes should be performed behind a blast shield.
-
Standard laboratory safety procedures should be followed.
III. Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aqueous Suzuki-Miyaura Synthesis of 2,2'-Biphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-biphenol moiety is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and advanced materials. Its synthesis, however, can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of C-C bonds. This application note details a green and efficient protocol for the synthesis of 2,2'-biphenols via a protecting-group-free Suzuki-Miyaura coupling reaction conducted in water. This environmentally benign approach avoids the use of hazardous organic solvents and complex, expensive ligands, making it an attractive methodology for sustainable chemical synthesis.[1][2][3]
The protocols described herein utilize commercially available palladium on carbon (Pd/C) as a heterogeneous catalyst, which can be easily recovered and potentially reused.[4] The reaction proceeds efficiently with simple inorganic bases and demonstrates broad substrate scope for various substituted o-halophenols.[1][3] Furthermore, for less reactive substrates such as o-bromophenols, microwave irradiation can be employed to accelerate the reaction and improve yields.[1][3][4]
Reaction Principle
The core of this methodology is the palladium-catalyzed cross-coupling of an o-halophenol with (2-hydroxyphenyl)boronic acid in an aqueous medium. The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[5] A key advantage of the described protocol is the circumvention of protecting groups for the phenolic hydroxyls, which simplifies the synthetic sequence.[1][3]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from o-iodophenols and o-bromophenols.
Table 1: Suzuki-Miyaura Coupling of o-Iodophenols with (2-Hydroxyphenyl)boronic Acid in Water [1]
| Entry | o-Iodophenol Derivative | Base (4 equiv.) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | K₂CO₃ | 2.5 | 95 |
| 2 | 2-Iodo-4-methylphenol | K₂CO₃ | 2.5 | 98 |
| 3 | 4-tert-Butyl-2-iodophenol | K₂CO₃ | 2.5 | 96 |
| 4 | 4-Fluoro-2-iodophenol | KF | 2.5 | 93 |
| 5 | 4-Chloro-2-iodophenol | K₂CO₃ | 2.5 | 89 |
| 6 | 4-Bromo-2-iodophenol | K₂CO₃ | 2.5 | 85 |
Reaction Conditions: o-Iodophenol (1.0 equiv.), (2-hydroxyphenyl)boronic acid (1.3 equiv.), Pd/C (2 mol % Pd), Base (4.0 equiv.), H₂O, 80 °C.[1][4]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of o-Bromophenols with (2-Hydroxyphenyl)boronic Acid in Water [1]
| Entry | o-Bromophenol Derivative | Base (4 equiv.) | Time (min) | Yield (%) |
| 1 | 2-Bromophenol | TBAF | 30 | 88 |
| 2 | 2-Bromo-4-methylphenol | TBAF | 30 | 92 |
| 3 | 2-Bromo-4-tert-butylphenol | TBAF | 30 | 91 |
| 4 | 2-Bromo-4-fluorophenol | TBAF | 30 | 85 |
| 5 | 2-Bromo-4-chlorophenol | TBAF | 30 | 78 |
Reaction Conditions: o-Bromophenol (1.0 equiv.), (2-hydroxyphenyl)boronic acid (1.3 equiv.), Pd/C (2 mol % Pd), TBAF (4.0 equiv.), H₂O, 150 °C, Microwave irradiation.[1][4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2'-Biphenols from o-Iodophenols (Conventional Heating)
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the o-iodophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.3 mmol, 1.3 equiv.), the specified base (4.0 mmol, 4.0 equiv., see Table 1), and 10% Pd/C (0.02 mmol Pd, 2 mol %).
-
Solvent Addition: Add deionized water (5-10 mL) to the vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for the time indicated in Table 1 (typically 2.5 hours).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with 2 M HCl to a pH of approximately 2.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2,2'-Biphenols from o-Bromophenols
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the o-bromophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.3 mmol, 1.3 equiv.), tetrabutylammonium fluoride (TBAF) (4.0 mmol, 4.0 equiv.), and 10% Pd/C (0.02 mmol Pd, 2 mol %).
-
Solvent Addition: Add deionized water (5-10 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30 minutes with stirring.
-
Work-up and Purification: Follow steps 4-7 as described in Protocol 1.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this application note.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,2'-Biphenols via protecting group-free thermal or microwave-accelerated Suzuki-Miyaura coupling in water. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Oxidative Coupling Reactions for 2,2'-Biphenol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative coupling of phenols is a powerful and atom-economical method for the formation of C-C bonds, leading to the synthesis of biphenol derivatives. Among these, 2,2'-biphenols are crucial structural motifs found in a wide range of natural products, chiral ligands, and functional materials.[1][2] This application note provides an overview of common catalytic systems, detailed experimental protocols, and quantitative data for the synthesis of 2,2'-biphenols via oxidative coupling reactions. The inherent reactivity of phenols allows for their direct coupling without the need for pre-functionalization, which is often required in traditional cross-coupling methods.[3] However, controlling the regioselectivity (ortho-ortho, ortho-para, para-para coupling) and preventing over-oxidation are key challenges that can be addressed through the careful selection of catalysts and reaction conditions.[4][5]
Catalytic Systems for 2,2'-Biphenol Formation
A variety of transition metal catalysts have been developed to facilitate the selective oxidative coupling of phenols. The choice of catalyst is critical for achieving high yields and selectivity for the desired this compound product.
-
Vanadium Catalysts: Vanadium complexes, particularly those with Schiff base or salen-type ligands, have proven to be highly effective for the ortho-ortho coupling of phenols.[4][6] These catalysts can be tuned by modifying the ligand structure to enhance reactivity and enantioselectivity in asymmetric couplings.[6][7] The addition of a Lewis or Brønsted acid can further improve the catalytic activity, especially for more resistant phenol substrates.[6]
-
Copper Catalysts: Copper complexes, often in combination with chiral diamine ligands, are widely used for the asymmetric oxidative coupling of 2-naphthols to form BINOL and its derivatives, and these systems can be adapted for the synthesis of substituted 2,2'-biphenols.[8][9] The mechanism is believed to involve the formation of a copper-phenoxide intermediate, followed by radical-anion coupling.[10]
-
Iron Catalysts: Iron catalysts, such as iron(III) chloride (FeCl3) and iron-salen complexes, offer a cost-effective and environmentally friendly option for oxidative phenol coupling.[11][12] FeCl3 can catalyze the cross-coupling of phenols with other aromatic systems and has been used for the synthesis of N,O-biaryl compounds.[11][13] Chiral iron complexes have also been developed for enantioselective couplings.[14]
-
Ruthenium Catalysts: Ruthenium complexes have also been employed in asymmetric oxidative couplings, contributing to the diverse toolkit available for chiral biphenol synthesis.[8]
General Reaction Mechanism
The oxidative coupling of phenols to form 2,2'-biphenols generally proceeds through a radical-based mechanism. The catalytic cycle can be broadly described by the following steps:
-
Oxidation of Phenol: The metal catalyst in its higher oxidation state oxidizes the phenol to a phenoxyl radical.
-
C-C Bond Formation: Two phenoxyl radicals undergo coupling to form a cyclohexadienone intermediate. This step is crucial for determining the regioselectivity of the reaction.
-
Tautomerization: The intermediate tautomerizes to form the stable aromatic this compound product.
-
Catalyst Regeneration: The reduced metal catalyst is re-oxidized by a terminal oxidant (e.g., oxygen/air, peroxides) to complete the catalytic cycle.
dot
Caption: General mechanism of metal-catalyzed oxidative coupling of phenols.
Quantitative Data Summary
The following table summarizes representative quantitative data for the formation of 2,2'-biphenols and related BINOLs using various catalytic systems.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Vanadium/Schiff Base | Substituted Phenols | O₂ | HFIP | RT | 24-44 | up to 94 | up to 96 | [6][15] |
| Copper/Diamine | 2-Naphthol Derivatives | Air | CH₂Cl₂ | RT | 24 | up to 99 | up to 78 | [9] |
| Iron/Bisquinolyldiamine | 2-Naphthols | Air | CH₃CN | RT | 48 | up to 99 | up to 81 | [14] |
| Iron(III) Chloride | Phenols | K₂S₂O₈ | CH₃CN | RT | 12 | up to 85 | N/A | [16] |
| Ruthenium/Salen | 2-Naphthols | Air | Toluene | 60 | 24 | up to 95 | up to 94 | [8] |
Note: Yields and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Vanadium-Catalyzed Asymmetric Oxidative Coupling of Substituted Phenols
This protocol is a representative procedure based on the work by Kozlowski and co-workers for the enantioselective synthesis of ortho-ortho coupled biphenols.[6]
Materials:
-
Vanadium(V) oxo-salen complex (e.g., V3 as described in the reference) (5 mol%)
-
Substituted phenol (1.0 equiv)
-
Acetic acid (HOAc) (1.0 equiv)
-
Hexafluoroisopropanol (HFIP) (0.1 M)
-
Oxygen balloon
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vanadium catalyst (5 mol%) and the substituted phenol (1.0 equiv).
-
Evacuate and backfill the tube with oxygen three times, and then leave it under an oxygen atmosphere (balloon).
-
Add anhydrous HFIP (to make a 0.1 M solution of the phenol) and acetic acid (1.0 equiv) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
dot
Caption: Workflow for Vanadium-Catalyzed Asymmetric Oxidative Coupling.
Protocol 2: Iron(III) Chloride-Mediated Oxidative Coupling of Phenols
This protocol describes a simple and cost-effective method for the synthesis of 2,2'-biphenols using FeCl₃.[12]
Materials:
-
Phenol (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (2.2 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous FeCl₃ (2.2 equiv) portion-wise to the stirred solution. The color of the reaction mixture will typically change.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ to remove any remaining oxidant.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound.
Conclusion
The oxidative coupling of phenols is a versatile and efficient strategy for the synthesis of 2,2'-biphenols. The choice of the catalytic system is paramount in achieving high yields and, where applicable, high enantioselectivity. Vanadium, copper, and iron-based catalysts each offer distinct advantages in terms of reactivity, selectivity, and cost. The provided protocols offer a starting point for researchers to explore these powerful transformations in their own work. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Coupling of Phenols | Semantic Scholar [semanticscholar.org]
- 8. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vanadium-catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-dienone Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: 2,2'-Biphenol as a Precursor for Diphosphite Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenol is a versatile and readily available organic compound that serves as a crucial precursor for the synthesis of a wide range of diphosphite ligands.[1] These ligands, particularly those possessing axial chirality, have garnered significant attention in the field of asymmetric catalysis. Their unique structural and electronic properties, when coordinated to transition metals such as rhodium, palladium, and copper, enable highly selective and efficient catalytic transformations. These transformations are pivotal in the synthesis of chiral molecules, which are fundamental building blocks in the pharmaceutical industry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of diphosphite ligands derived from this compound and their application in key catalytic reactions, including hydroformylation, hydrogenation, and allylic amination.
Synthesis of Diphosphite Ligands from this compound
The general synthesis of diphosphite ligands from this compound involves the reaction of the biphenol with a suitable phosphorus electrophile, typically a phosphorochloridite. The modularity of this synthesis allows for the introduction of various substituents on the this compound backbone, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.[2][3]
General Experimental Protocol: Synthesis of a Biphenol-Derived Diphosphite Ligand
This protocol is a general guideline and may require optimization for specific substituted biphenols and alcohols/diols.
Materials:
-
Substituted or unsubstituted this compound
-
Phosphorus trichloride (PCl₃) or a suitable phosphorochloridite
-
Anhydrous alcohol or diol (e.g., (2R,4R)-pentane-2,4-diol)[4]
-
Anhydrous triethylamine (NEt₃) or other non-nucleophilic base
-
Anhydrous toluene or other suitable inert solvent
-
Anhydrous acetonitrile (MeCN) for trituration
-
Standard Schlenk line and glassware for inert atmosphere chemistry
-
Nitrogen or Argon gas
Procedure:
-
Synthesis of the Phosphorochloridite Intermediate:
-
In a glovebox or under an inert atmosphere, dissolve the this compound derivative in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by ³¹P NMR).
-
The resulting biphenol phosphorochloridite solution can be used directly in the next step or purified if necessary.
-
-
Formation of the Diphosphite Ligand: [5]
-
In a separate flask, dissolve the desired alcohol or diol (e.g., pentane-2,4-diol, 0.5 equivalents for a bisphosphite) and triethylamine (1.1 equivalents per hydroxyl group) in anhydrous toluene.[5]
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared phosphorochloridite solution to the alcohol/base mixture.
-
Stir the reaction mixture at room temperature overnight.
-
The formation of triethylammonium chloride precipitate will be observed.
-
-
Work-up and Purification:
-
Filter the reaction mixture under inert atmosphere to remove the salt precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Triturate the resulting solid with cold, anhydrous acetonitrile to induce precipitation of the pure diphosphite ligand.
-
Isolate the white powder by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
-
Applications in Asymmetric Catalysis
Diphosphite ligands derived from this compound are highly effective in a variety of metal-catalyzed asymmetric reactions. The following sections detail their application in hydroformylation, hydrogenation, and allylic amination.
Asymmetric Hydroformylation
Rhodium complexes of chiral diphosphite ligands are excellent catalysts for the asymmetric hydroformylation of olefins, a process that installs both a formyl group and a new stereocenter. This reaction is of great industrial importance for the production of chiral aldehydes.[4]
Experimental Protocol: Asymmetric Hydroformylation of Styrene [4]
Materials:
-
[Rh(acac)(CO)₂] as catalyst precursor
-
Chiral diphosphite ligand derived from this compound
-
Styrene (substrate)
-
Syngas (CO/H₂ = 1:1)
-
Anhydrous toluene (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, charge the autoclave with the rhodium precursor and the chiral diphosphite ligand in the desired ligand-to-metal ratio (e.g., 4:1) in anhydrous toluene.
-
Stir the solution for 30 minutes to allow for catalyst preformation.
-
Add the substrate (styrene).
-
Seal the autoclave, remove it from the glovebox, and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and stir for the specified time.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by gas chromatography (GC) to determine conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess (using a chiral GC column).
Catalytic Performance Data
| Ligand Backbone | Substrate | Temp (°C) | Pressure (bar) | b/l ratio | ee (%) | Reference |
| (S)-BIPHEN with this compound bridge | Allyl Cyanide | 35 | - | 20 | 80 | [5] |
| (2R,4R)-pentane-2,4-diol with (S)-bisnaphthol | Styrene | 15-50 | 20 | up to 19:1 (95% branched) | 87 | [4] |
(S)-BIPHEN = (S)-5,5′,6,6′-tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol b/l = branched-to-linear aldehyde ratio
Asymmetric Hydrogenation
Rhodium complexes of chiral diphosphite ligands are also effective for the enantioselective hydrogenation of prochiral olefins, such as enamides, to produce chiral amines and their derivatives.[6]
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (MAA) [6]
Materials:
-
[Rh(COD)₂]BF₄ as catalyst precursor
-
Chiral diphosphinite ligand derived from this compound
-
Methyl 2-acetamidoacrylate (MAA)
-
Hydrogen gas (H₂)
-
Anhydrous methanol or dichloromethane (solvent)
-
High-pressure autoclave
Procedure:
-
In a glovebox, dissolve the rhodium precursor and the chiral ligand in the solvent in a glass vial inside the autoclave.
-
Stir for 30 minutes to form the catalyst.
-
Add a solution of MAA in the same solvent.
-
Seal the autoclave, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reaction at room temperature for the required time (e.g., 12-24 hours).
-
Vent the autoclave and analyze the product for conversion and enantiomeric excess by chiral HPLC or GC.
Catalytic Performance Data
| Ligand | Substrate | Solvent | ee (%) | Configuration | Reference |
| Ortho-substituted dianilino this compound-based bisphosphinite | MAA | CH₂Cl₂ | 50 (75:25) | R | [6] |
Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a powerful method for the formation of C-N bonds. Chiral diphosphonite ligands based on substituted 2,2'-biphenols have shown excellent efficiency in these reactions.[7]
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination [7]
Materials:
-
[Pd₂(dba)₃]·CHCl₃ as palladium source
-
Chiral diphosphonite ligand derived from a substituted this compound
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., benzylamine)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add the palladium precursor and the chiral ligand to a Schlenk tube.
-
Add the anhydrous solvent and stir for 20 minutes.
-
Add the allylic substrate, the amine nucleophile, and the base.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Catalytic Performance Data
| Ligand Type | Substrate Type | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral 3,3',5,5',6,6'-hexasubstituted biphenol-based diphosphonite | Allylic acetate | Amine | up to 99 | up to 96 | [7] |
Conclusion
This compound and its derivatives are invaluable precursors for the synthesis of a diverse range of diphosphite and diphosphonite ligands. The modularity of their synthesis allows for systematic tuning of ligand properties, leading to highly effective catalysts for a variety of important asymmetric transformations. The protocols and data presented herein provide a solid foundation for researchers and professionals in drug development to utilize these powerful catalytic tools for the efficient synthesis of chiral molecules. Further exploration of substituted biphenol backbones is expected to lead to even more selective and active catalysts in the future.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.tue.nl [research.tue.nl]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2,2'-Biphenol in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenol and its derivatives, most notably the axially chiral 1,1'-bi-2-naphthol (BINOL), are privileged scaffolds in the field of asymmetric catalysis.[1][2] Their C2 symmetry, conformational rigidity, and tunable steric and electronic properties have made them indispensable as chiral ligands for a vast array of enantioselective transformations.[3] These ligands have been successfully employed in the synthesis of chiral molecules that are crucial intermediates in the pharmaceutical and fine chemical industries.[4] This document provides detailed application notes and experimental protocols for the use of this compound-derived catalysts in key asymmetric reactions.
Core Applications
Derivatives of this compound are instrumental as chiral ligands in a multitude of metal-catalyzed reactions and as organocatalysts. The most prominent applications include:
-
Asymmetric Hydrogenation: Chiral phosphine derivatives of BINOL, such as BINAP, are highly effective ligands for transition metals like ruthenium and rhodium in the asymmetric hydrogenation of ketones, olefins, and imines.[5][6]
-
Carbon-Carbon Bond Forming Reactions:
-
Diels-Alder Reactions: Lewis acid catalysts derived from 2,2'-biphenols can effectively catalyze enantioselective Diels-Alder cycloadditions.[7]
-
Michael Additions: Chiral this compound-metal complexes and BINOL-derived phosphoric acids are excellent catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.[2][8][9]
-
Aldol Reactions: Chiral Lewis acids based on this compound can mediate highly stereoselective aldol reactions.[10]
-
Petasis Reactions: Chiral biphenols have been shown to catalyze the multicomponent Petasis reaction, enabling the asymmetric synthesis of α-amino acids.[1][11][12]
-
-
Asymmetric Oxidations and Reductions: The chiral environment created by this compound-based ligands can induce high enantioselectivity in various oxidation and reduction reactions.
Data Presentation: Performance of this compound Derived Catalysts
The following tables summarize the performance of various this compound-derived catalysts in selected asymmetric reactions, providing a comparative overview of their efficacy.
Table 1: Asymmetric Hydrogenation of Ketones using Ru-BINAP Derived Catalysts
| Entry | Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuH(η¹-BH₄)((R)-tolbinap)((R,R)-dpen) (0.01) | 8 | 2-Propanol | 25 | >99 | 98 | [13] |
| 2 | 1-Tetralone | RuCl₂((R)-binap)((R,R)-dpen) (0.1) + KOtBu | 10 | 2-Propanol | 28 | 100 | 99 | [5] |
| 3 | tert-Butyl methyl ketone | (R)-BINAP/PICA-Ru (0.01) + KOtBu | 10 | Ethanol | 30 | 100 | 98 | [6] |
| 4 | 2,4,6-Trimethylacetophenone | RuCl₂((S)-xylbinap)((S)-daipen) (0.005) + KOtBu | 8 | 2-Propanol | 28 | 99 | >99.5 | [5] |
Table 2: Asymmetric Michael Addition Catalyzed by BINOL Derivatives
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Cyclopentenone | LiAl((S)-BINOL)₂ (10) | THF | reflux | - | - | [2][8] |
| 2 | Dimethyl malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL (5) | Toluene | -40 | 90 | 99 | [9] |
| 3 | Diethylzinc | Cyclohexenone | Cu(OTf)₂ + (R)-H₈-BINOL-diphosphite (1.2) | Diethyl ether | -20 | >95 | >98 | [4] |
Table 3: Asymmetric Petasis Reaction Catalyzed by Chiral Biphenols
| Entry | Aldehyde | Amine | Boronic Acid/Ester | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl glyoxylate | Dibenzylamine | (E)-Styrylboronic acid | (S)-VAPOL (15) | Toluene | 85 | 94 | [11] |
| 2 | Benzaldehyde | p-Anisidine | Allyldioxaborolane | (R)-3,3'-Ph₂-BINOL (8) | - | 99 | 98 | [1] |
| 3 | Salicylaldehyde | Morpholine | 4-Methoxyboronic acid | (R)-BINOL (10) | Mesitylene | 87 | 53 | [14] |
Experimental Protocols
Protocol 1: Synthesis of (R)-BINOL via Oxidative Coupling of 2-Naphthol
This protocol outlines a general method for the synthesis of racemic BINOL followed by resolution.
Materials:
-
2-Naphthol
-
Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)
-
Solvent (e.g., Toluene, Water)
-
Resolving agent (e.g., N-benzylcinchonidinium chloride)[15]
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Methanol
Procedure:
-
Oxidative Coupling:
-
Dissolve 2-naphthol in a suitable solvent.
-
Add the oxidative coupling catalyst (e.g., FeCl₃) portion-wise with stirring.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic BINOL.
-
-
Resolution of Racemic BINOL:
-
Dissolve the racemic BINOL in a suitable solvent (e.g., acetonitrile).
-
Add a solution of the resolving agent (e.g., N-benzylcinchonidinium chloride) in the same solvent.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to crystallize the diastereomeric salt of one enantiomer (e.g., (R)-BINOL).
-
Filter the crystals and wash with a cold solvent.
-
To recover the enantiopure BINOL, treat the diastereomeric salt with an acid (e.g., HCl) in a biphasic system (e.g., ethyl acetate/water).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiopure BINOL.[15][16]
-
Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Ru-BINAP-Diamine Catalyst
This protocol is adapted from the work of Noyori and co-workers.[13]
Materials:
-
RuCl₂[(R)-tolbinap][(R,R)-dpen]
-
Sodium borohydride (NaBH₄)
-
Benzene
-
Ethanol
-
Acetophenone
-
2-Propanol
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add RuCl₂[(R)-tolbinap][(R,R)-dpen] (1 mol%).
-
Add a solution of potassium tert-butoxide (2 mol%) in 2-propanol.
-
Stir the mixture at room temperature for 10 minutes to generate the active catalyst.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add acetophenone (100 equivalents).
-
Pressurize the autoclave with hydrogen gas (8 atm).
-
Stir the reaction mixture at room temperature for the specified time (monitor by GC or TLC).
-
Upon completion, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Protocol 3: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone
This protocol describes the use of a LiAl(BINOL)₂ catalyst.[2][8]
Materials:
-
(S)-BINOL
-
Lithium aluminum hydride (LiAlH₄) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
Cyclopentenone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add (S)-BINOL (0.2 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add LiAlH₄ solution (0.1 mL, 0.1 mmol) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Michael Addition:
-
To the catalyst solution, add diethyl malonate (1.0 mmol).
-
Add cyclopentenone (1.2 mmol) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral adduct.
-
Visualizations
General Structure of this compound Derived Ligands
Caption: Key chiral ligands derived from the this compound (BINOL) scaffold.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: A conceptual catalytic cycle for the asymmetric hydrogenation of a ketone.
Experimental Workflow for a Catalyzed Reaction
Caption: A typical workflow for performing and analyzing an asymmetric catalytic reaction.
References
- 1. Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]
Synthesis of Chiral Catalysts from 2,2'-Biphenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral catalysts derived from 2,2'-biphenol and its analogs, particularly the widely used 1,1'-bi-2-naphthol (BINOL). These catalysts are instrumental in asymmetric synthesis, a critical component of modern drug development and fine chemical production, enabling the selective synthesis of a single enantiomer of a chiral molecule.
Introduction to this compound-Derived Chiral Catalysts
Axially chiral 2,2'-biphenols, with BINOL being the most prominent example, are a cornerstone of asymmetric catalysis.[1][2][3] Their C2 symmetry and tunable steric and electronic properties make them exceptional chiral scaffolds for a wide range of transformations.[4][5][6][7] These derivatives can be modified to act as chiral ligands for metal catalysts, or they can be functionalized to serve as organocatalysts, such as chiral Brønsted acids.[1][2] The ability to rationally design and synthesize these catalysts allows for the fine-tuning of reactivity and enantioselectivity in various chemical reactions.[4][5][6][7]
This guide will cover key synthetic methodologies for preparing these catalysts and their application in representative asymmetric reactions.
I. Synthesis of Chiral Biphenol Scaffolds
The enantiomerically pure this compound backbone is the foundational element for this class of catalysts. The most common methods to obtain these scaffolds are through oxidative coupling of phenols or resolution of racemic mixtures.
A. Asymmetric Oxidative Coupling of 2-Naphthols
One of the most explored methods for the synthesis of optically active BINOLs is the oxidative dimerization of 2-naphthols mediated by metal complexes.[8][9] Copper, iron, vanadium, and ruthenium complexes with chiral ligands are commonly employed to induce axial chirality during the C-C bond formation.[8][9]
Conceptual Workflow for Asymmetric Oxidative Coupling:
Caption: Workflow for asymmetric oxidative coupling of 2-naphthols.
B. Resolution of Racemic BINOL
An alternative and often practical approach is the resolution of racemic BINOL. This can be achieved through various techniques, including the formation of diastereomeric salts or co-crystals with a chiral resolving agent.
Protocol 1: Resolution of Racemic BINOL using N-benzylcinchonidinium chloride
This protocol is adapted from a well-established method for resolving racemic BINOL.[10]
Materials:
-
Racemic 1,1'-bi-2-naphthol (BINOL)
-
N-benzylcinchonidinium chloride
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Complex Formation: In a round-bottom flask, dissolve racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in methanol (e.g., 80 g of BINOL per liter of solvent).
-
Crystallization: Heat the mixture to reflux for 4 hours to ensure complete dissolution. During this time, the (R)-BINOL complex will start to crystallize.
-
Isolation of (R)-BINOL Complex: Cool the mixture to 0 °C. Filter the solid and wash with cold acetonitrile to afford the (R)-BINOL•N-benzylcinchonidinium chloride co-crystals. The diastereomeric excess can be improved by slurrying the complex in methanol.[10]
-
Liberation of (R)-BINOL: Suspend the co-crystals in a mixture of ethyl acetate and 1 M aqueous HCl. Stir vigorously until all solids have dissolved.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of (R)-BINOL: Concentrate the ethyl acetate layer under reduced pressure to yield enantiomerically pure (R)-BINOL.[10]
-
Isolation of (S)-BINOL: The (S)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar workup procedure.
II. Derivatization of the Biphenol Scaffold
Once the enantiopure biphenol scaffold is obtained, it can be derivatized to create a variety of chiral catalysts.
A. Synthesis of Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts for a wide range of enantioselective reactions.
Protocol 2: Synthesis of a BINOL-Derived Chiral Phosphoric Acid
This protocol describes a general method for the phosphorylation of BINOL.[8]
Materials:
-
Enantiopure (e.g., S)-BINOL
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Phosphorylation: To a solution of (S)-BINOL in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (or pyridine). Slowly add phosphorus oxychloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Add more water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the chiral phosphoric acid.
Logical Relationship for CPA Synthesis:
Caption: Synthesis pathway for chiral phosphoric acids from BINOL.
B. Synthesis of BINOL-based Metal Complexes
Chiral biphenols can act as ligands for various metals, creating Lewis acid or transition metal catalysts. A novel approach involves the synthesis of C,O-chelated BINOL/gold(III) complexes.[11][12]
Protocol 3: Diastereomeric Resolution for Chiral BINOL/Gold(III) Complex Synthesis
This method utilizes an enantiopure BINOL as a resolving agent to separate racemic gold(III) complexes.[11][12]
Materials:
-
Racemic oxazoline-based gold(III) dichloride complex
-
Enantiopure (S)-BINOL
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Diastereomer Formation: Treat the racemic gold(III) dichloride complex with enantiopure (S)-BINOL in the presence of Cs₂CO₃ in methanol. This forms a mixture of diastereomeric gold(III) complexes.[12]
-
Separation by Precipitation: Due to different solubilities in methanol, one diastereomer will precipitate out of the solution.[12]
-
Isolation: The precipitated diastereomer can be isolated by simple filtration, yielding an optically pure BINOL/gold(III) complex.[11][12]
III. Applications in Asymmetric Catalysis
Chiral catalysts derived from this compound are versatile and have been successfully applied in numerous asymmetric reactions.
A. Asymmetric Petasis Reaction
Chiral biphenols can catalyze the asymmetric Petasis reaction, which is a multicomponent condensation of boronic acids, amines, and aldehydes to form chiral α-amino acids.[13]
Experimental Setup: The reaction of an (E)-styrylboronate, a secondary amine (e.g., dibenzylamine), and an ethyl glyoxylate is carried out in the presence of a catalytic amount of a chiral biphenol derivative.[13]
| Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| (S)-BINOL | Toluene | - | 60:40 |
| (S)-3,3'-Br₂-BINOL | Toluene | - | - |
| (S)-VANOL | Toluene | >77 | >87:13 |
| (S)-VAPOL | Toluene | >77 | >87:13 |
| Data adapted from Schaus et al.[13] |
B. Asymmetric Suzuki-Miyaura Coupling
A significant advancement is the use of chiral ligands derived from biphenyls in enantioselective Suzuki-Miyaura coupling to form axially chiral biphenols.[3][14]
Catalytic System: An enantiopure, sulfonated SPhos (sSPhos) ligand in combination with a palladium precursor can be used to achieve high levels of asymmetric induction in the synthesis of 2,2'-biphenols.[3][14]
| Product | ee (%) |
| Chiral Diastereomer 5a | 92 |
| Chiral Diastereomer 5c | 98 |
| Data from a study on double Suzuki-Miyaura coupling to form triphenolic products.[14] |
C. Asymmetric Additions to Aldehydes
Adjustable axially chiral biphenyl ligands have been evaluated in the enantioselective addition of diethylzinc to aldehydes.[4][5][6][7]
General Protocol: The reaction is typically carried out by treating an aldehyde with diethylzinc in the presence of a catalytic amount of the chiral biphenyldiol ligand in a suitable solvent.
| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-L1 | Toluene | -3 | 10 | 95 | 96 |
| (S)-L2 | Toluene | -3 | 10 | 96 | 97 |
| Data from a study on diverse adjustable axially chiral biphenyl ligands.[4][5][6] |
Experimental Workflow for Catalyst Screening:
Caption: Workflow for screening and optimizing biphenol-derived catalysts.
Conclusion
The synthesis of chiral catalysts from this compound derivatives offers a powerful and versatile platform for asymmetric synthesis. The modularity of the biphenol scaffold allows for the development of a wide array of ligands and organocatalysts tailored for specific transformations. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize these catalysts in the enantioselective synthesis of complex molecules. Further exploration into novel biphenol structures and their applications will undoubtedly continue to advance the field of asymmetric catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Electron-Deficient Chiral Biphenols and Their Applications in Catalytic Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
2,2'-Biphenol: A Versatile Scaffold for High-Performance Organic Light-Emitting Diodes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Biphenol and its derivatives are emerging as a highly versatile and promising class of materials for the fabrication of advanced organic light-emitting diodes (OLEDs). The unique structural features of the this compound core, including its inherent chirality and rigidity, provide a robust platform for the design and synthesis of novel materials with tailored photophysical and charge-transporting properties. These characteristics make them suitable for various roles within the OLED architecture, including as host materials, hole-transporting layers (HTLs), and emitters. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-based materials in the synthesis of high-performance OLEDs.
I. This compound Derivatives as Host Materials
The biphenyl core of this compound can be functionalized to create wide bandgap, bipolar host materials that are essential for efficient phosphorescent OLEDs (PhOLEDs), particularly in the blue emission spectrum. A prime example is 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which utilizes a this compound-derived core.
Application: Bipolar Host for Blue Phosphorescent OLEDs
BTBP serves as an excellent bipolar host material, meaning it possesses both hole and electron transporting capabilities. This balanced charge transport is crucial for achieving a wide recombination zone within the emissive layer, leading to high efficiency and reduced efficiency roll-off at high brightness. Its wide energy gap and high triplet energy level effectively confine the excitons on the phosphorescent guest emitter, preventing energy loss and enhancing the device's quantum efficiency.
Experimental Protocol: Synthesis of BTBP
The synthesis of BTBP from a this compound derivative involves a multi-step process, as detailed below.
Step 1: Synthesis of Dimethyl Biphenyl-2,2'-dicarboxylate
This initial step involves the esterification of biphenyl-2,2'-dicarboxylic acid, a derivative of this compound.
-
Materials: Biphenyl-2,2'-dicarboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure:
-
A mixture of biphenyl-2,2'-dicarboxylic acid and concentrated H₂SO₄ in MeOH is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography.
-
Step 2: Synthesis of Biphenyl-2,2'-dihydrazide
-
Materials: Dimethyl biphenyl-2,2'-dicarboxylate, Hydrazine monohydrate, Ethanol (EtOH).
-
Procedure:
-
A mixture of dimethyl biphenyl-2,2'-dicarboxylate and hydrazine monohydrate in EtOH is refluxed.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with EtOH and dried to obtain the dihydrazide.
-
Step 3: Synthesis of the Intermediate Dithioate
-
Materials: Biphenyl-2,2'-dihydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (EtOH).
-
Procedure:
-
To a solution of KOH in EtOH, biphenyl-2,2'-dihydrazide is added, followed by the dropwise addition of CS₂ at a low temperature.
-
The mixture is stirred at room temperature.
-
The resulting precipitate is filtered, washed with ether, and dried.
-
Step 4: Synthesis of the Intermediate Triazole
-
Materials: The dithioate intermediate, Hydrazine hydrate.
-
Procedure:
-
The dithioate is refluxed in hydrazine hydrate.
-
The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl).
-
The precipitate is filtered, washed with water, and dried.
-
Step 5: Synthesis of 2,2'-Bis(4,5-diphenyl-4H-1,2,4-triazol-3-yl)biphenyl (BTBP)
-
Materials: The intermediate triazole, Aniline, p-Xylene.
-
Procedure:
-
A mixture of the intermediate triazole and aniline in p-xylene is heated at 160 °C under a nitrogen atmosphere.[1]
-
After the reaction is complete, the mixture is cooled, and the crude solid is collected.
-
The solid is rinsed with ethyl acetate (EtOAc) and recrystallized from a mixture of chloroform (CHCl₃) and ethanol (EtOH) to yield pure BTBP.[1]
-
References
Application Notes and Protocols: Functional Group Modification of 2,2'-Biphenol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functional group modification of the hydroxyl groups of 2,2'-biphenol. This versatile scaffold is a cornerstone in the synthesis of a wide array of derivatives with significant applications in catalysis, materials science, and pharmaceutical development.[1][2][3] The strategic modification of its two hydroxyl groups allows for the fine-tuning of steric and electronic properties, leading to the creation of novel ligands, chiral catalysts, and bioactive molecules.[4][5]
Introduction to this compound Modifications
This compound serves as a privileged scaffold due to its axial chirality and the reactivity of its hydroxyl moieties. The primary modifications—etherification, esterification, silylation, and phosphorylation—unlock a diverse chemical space for researchers. These modifications are not only crucial for creating building blocks in organic synthesis but also for developing high-performance polymers and pharmaceutical intermediates.[2][4]
Etherification of this compound
Etherification of the hydroxyl groups of this compound is a common strategy to introduce a variety of functional groups, altering the molecule's solubility, steric bulk, and coordinating properties. The Williamson ether synthesis is a widely employed and robust method for this transformation.[1][6]
Experimental Protocol: Williamson Ether Synthesis for Dialkylation of this compound
This protocol details the synthesis of 2,2'-dimethoxybiphenyl.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain this temperature with vigorous stirring for 6-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.[1]
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 2,2'-dimethoxybiphenyl.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | C₁₂H₁₀O₂ | 186.21 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 |
| Methyl Iodide | CH₃I | 141.94 | 2.2 |
| 2,2'-Dimethoxybiphenyl | C₁₄H₁₄O₂ | 214.26 | - |
Typical yields for Williamson ether synthesis range from 50-95%, depending on the substrate and reaction conditions.[6]
Diagram of Experimental Workflow:
References
Application Notes and Protocols for Rhodium-Catalyzed Hydroformylation Using 2,2'-Biphenol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the rhodium-catalyzed hydroformylation of olefins utilizing 2,2'-biphenol-derived phosphite ligands, such as the widely recognized BiPhePhos. This catalytic system is renowned for its high activity and selectivity, particularly in achieving high linear-to-branched (n/iso) aldehyde ratios, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[1][2] The regioselectivity of this reaction is of paramount importance, and the use of rhodium catalysts modified with bulky phosphite ligands, especially those derived from a this compound backbone, has proven to be highly effective in directing the reaction towards the desired linear aldehyde.[2][3] These ligands create a sterically demanding and electronically specific environment around the rhodium center, favoring the formation of the n-aldehyde.[3]
This document outlines the synthesis of a representative this compound-derived ligand, the preparation of the active rhodium catalyst, a general protocol for the hydroformylation reaction, and methods for product analysis.
Catalyst System and Mechanism
The active catalyst is typically generated in situ from a rhodium precursor, such as Rh(acac)(CO)₂, and a this compound-derived bisphosphite ligand.[4][5] The ligand coordinates to the rhodium center, forming a bulky complex that influences the regioselectivity of the hydroformylation reaction.
The generally accepted mechanism for rhodium-catalyzed hydroformylation is depicted in the signaling pathway diagram below. The key steps involve:
-
Formation of the active rhodium-hydrido species.
-
Coordination of the olefin to the rhodium center.
-
Migratory insertion of the olefin into the rhodium-hydride bond, which can lead to either a linear or a branched alkyl-rhodium intermediate. The steric bulk of the this compound-derived ligand favors the formation of the linear intermediate.
-
Coordination of carbon monoxide.
-
Migratory insertion of CO to form an acyl-rhodium complex.
-
Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the active catalyst.[6]
Caption: Rhodium-Catalyzed Hydroformylation Cycle.
Experimental Protocols
Synthesis of a Representative this compound-Derived Ligand (e.g., BiPhePhos)
This protocol describes a general method for the synthesis of bisphosphite ligands derived from substituted 2,2'-biphenols and a diarylphosphorochloridite.
Materials:
-
Substituted this compound (e.g., 3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diol)
-
Diarylphosphorochloridite (e.g., dibenzo[d,f][4][7][8]dioxaphosphepin-6-chloro)
-
Triethylamine (NEt₃)
-
Anhydrous toluene
-
Anhydrous acetonitrile (MeCN)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the substituted this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the diarylphosphorochloridite (2.0 eq) in anhydrous toluene.
-
Slowly add the phosphorochloridite solution to the biphenol solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride.
-
Remove the toluene from the filtrate under reduced pressure to yield the crude product.
-
Triturate the resulting solid with anhydrous acetonitrile, filter, and dry the white powder under vacuum to obtain the purified bisphosphite ligand.[8]
General Protocol for Rhodium-Catalyzed Hydroformylation
Safety Precaution: Hydroformylation reactions are conducted under high pressure with flammable and toxic gases (CO and H₂). All procedures must be carried out in a properly functioning fume hood using a high-pressure autoclave and following all institutional safety guidelines.
Materials:
-
Rhodium(I) dicarbonylacetylacetonate [Rh(acac)(CO)₂]
-
This compound-derived ligand (e.g., BiPhePhos)
-
Olefin substrate (e.g., 1-octene, styrene, vinyl acetate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dodecane)
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature control.
-
Internal standard for GC analysis (e.g., n-dodecane)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere using Schlenk techniques, add the desired amount of the this compound-derived ligand (e.g., Ligand:Rh ratio of 2:1 to 10:1) to a Schlenk flask.[4][9] Dissolve the ligand in a small amount of the reaction solvent. In a separate flask, dissolve the Rh(acac)(CO)₂ in the solvent and add it to the ligand solution. Stir the resulting mixture for 15-30 minutes at room temperature.[4]
-
Reaction Setup: Transfer the catalyst solution to the autoclave under an inert atmosphere. Add the olefin substrate and the internal standard to the autoclave.
-
Reaction Execution: Seal the autoclave and purge it several times with syngas. Pressurize the autoclave to the desired pressure (e.g., 10-50 bar) with the 1:1 CO/H₂ mixture.[2][4][9]
-
Heat the autoclave to the desired reaction temperature (e.g., 60-120 °C) and begin stirring.[2][4][9]
-
Monitor the reaction progress by observing the pressure drop and/or by taking samples at regular intervals for analysis.
-
Reaction Work-up: After the desired reaction time or upon completion, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
Product Analysis
The conversion of the olefin and the selectivity for the linear and branched aldehydes are typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Analysis: Inject the diluted sample into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Quantification: Calculate the conversion and product yields based on the peak areas relative to the internal standard. The regioselectivity is determined from the ratio of the peak areas of the linear and branched aldehyde products.
Data Presentation
The following tables summarize representative quantitative data for the rhodium-catalyzed hydroformylation of various olefins using this compound-derived ligands.
Table 1: Hydroformylation of Aliphatic Olefins
| Substrate | Ligand | Temp (°C) | Pressure (bar, CO:H₂) | Time (h) | Conversion (%) | n/iso Ratio | Reference |
| 1-Octene | BiPhePhos | 100 | 10 (1:1) | 16.7 | >95 | 78:22 | [7] |
| 1-Decene | BiPhePhos | 40 | 10 (1:1) | - | 75 | ~99:1 | [5] |
| Oleonitrile | BiPhePhos | 120 | 10 (1:1) | 91 | 100 | 58:42 | [4][9] |
| Propene | Rh/CPOL-bp&PPh₃ | 70 | 5 (1:1) | >1000 | >95 | >24:1 | [10][11] |
| 2-Octene | Rh/CPOL-bp&PPh₃ | - | - | - | - | 93:7 | [3] |
Table 2: Hydroformylation of Styrene and Derivatives
| Substrate | Ligand | Temp (°C) | Pressure (bar, CO:H₂) | Time (h) | Conversion (%) | n/iso Ratio | Reference |
| Styrene | Bis(dipyrrolyl-phosphorodiamidite) | - | - | - | - | 17:83 | [12] |
| Styrene | (S,S,S)-Bisdiazaphos | <0.7 | <10 psia (1:1) | - | - | Linear selective | [13][14] |
| Styrene | (S,S,S)-Bisdiazaphos | High | High | - | - | Branched selective | [13][14] |
Table 3: Hydroformylation of Functionalized Olefins
| Substrate | Ligand | Temp (°C) | Pressure (bar, CO:H₂) | Time (h) | Conversion (%) | n/iso Ratio | Reference |
| N-vinylphthalimide | Biphenol-based phosphites | - | - | - | - | Branched selective | [8] |
| Allyl Cyanide | Biphenol-based bisphosphite | 35 | ~10 (1:1) | 3 | - | 1:15.5 | [8] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for the rhodium-catalyzed hydroformylation using this compound-derived ligands.
Caption: Experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing highly efficient Rh/CPOL-bp&PPh3 heterogenous catalysts for hydroformylation of internal and terminal olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "SYNTHESIS AND CHARACTERIZATION OF BIPHEP-TYPE LIGANDS AND A RU(II) COM" by Matthew Goldberg [digitalcommons.ncf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic BIPHEPHOS Ligand for Pd-Mediated Cysteine Allylation of Peptides and Proteins in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 6,6'-[(3,3'-Di-t-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)] bis(dibenzo[d,f][1,3,2]dioxaphosphepin) | 121627-17-6 | WEA62717 [biosynth.com]
- 10. Single atom dispersed Rh-biphephos&PPh3@porous organic copolymers: highly efficient catalysts for continuous fixed-bed hydroformylation of propene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rh-catalyzed linear hydroformylation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Custom Synthesis of Specialized 2,2'-Biphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2'-Biphenol and its derivatives are a critical class of compounds utilized in a wide array of applications, including the development of advanced polymers, pharmaceuticals, and as ligands in asymmetric catalysis.[1][2] The unique structural feature of two hydroxyl groups positioned ortho to the biphenyl linkage dictates their chemical reactivity and utility.[2] While standard this compound is readily available, many research and development projects necessitate derivatives with specific functionalities to achieve desired properties, making custom synthesis an invaluable service.[1] This document provides an overview of common synthetic strategies, detailed experimental protocols, and characterization methods for the custom synthesis of specialized this compound derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through several methods, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials. Key methods include oxidative coupling, Ullmann coupling, and palladium-catalyzed cross-coupling reactions.
Oxidative Coupling of Phenols
Oxidative coupling is a direct and atom-economical method for forming the C-C bond of the biphenol backbone.[3] This process typically involves the oxidation of a phenol to a phenoxy radical, which then dimerizes.[3] The choice of oxidant is crucial for controlling the reaction's selectivity and yield.[3]
-
Common Oxidants: Iron(III) chloride (FeCl3), copper complexes with oxygen, and selenium dioxide.[3][4]
-
Advantages: Direct synthesis from readily available phenols.
-
Limitations: Can sometimes lead to a mixture of products, requiring careful control of reaction conditions.
A process utilizing selenium dioxide as the oxidizing agent allows for the controlled synthesis of 2,2'-biphenols by adding an acid with a pKa in the range of 0.0 to 5.0.[4]
Ullmann Coupling Reaction
The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls.[5] This method is particularly useful for the synthesis of substituted 2,2'-dinitrobiphenyls, which can then be reduced to the corresponding diamines. Modern variations of the Ullmann reaction have expanded its scope and now employ palladium and nickel catalysts, allowing for milder reaction conditions.[6]
-
Substrates: Typically electron-deficient aryl halides.[6]
-
Conditions: Often requires high temperatures (around 200°C).[5]
Recent developments have introduced solvent-free Ullmann coupling using high-speed ball milling, offering a cleaner and faster alternative to traditional solution-phase methods.[8]
Palladium-Catalyzed C(sp²)–H Hydroxylation
A novel approach for synthesizing diversely substituted 2,2'-biphenols involves the palladium(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols.[9][10] This method is distinct from other palladium-catalyzed reactions that can lead to dibenzofurans.[9][10]
-
Catalyst: Palladium(II) acetate.
-
Oxidant: tert-Butyl hydroperoxide (tBuOOH).
-
Key Feature: The existing hydroxyl group directs the hydroxylation to the adjacent aryl ring.
Synthesis of Axially Chiral 2,2'-Biphenols
Axially chiral 2,2'-biphenols are highly valuable as scaffolds for chiral catalysts and ligands.[3][11] Their synthesis can be achieved through two primary approaches:
-
Asymmetric Synthesis: This involves methods like enantioselective Suzuki-Miyaura coupling to directly form the enantioenriched biphenol.[11]
-
Resolution of Racemic Mixtures: This is a common method where a racemic mixture is separated into its individual enantiomers.[12][13]
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Method | Typical Substrates | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
| Oxidative Coupling | Substituted Phenols | FeCl₃, Cu complexes, SeO₂ | Varies with oxidant | Atom-economical, direct | Can lack regioselectivity |
| Ullmann Coupling | Electron-deficient aryl halides | Copper, Palladium, Nickel | High temperature, or milder with modern catalysts | Good for symmetric biphenyls | Harsh conditions for classic method |
| Pd-catalyzed C-H Hydroxylation | [1,1'-biphenyl]-2-ols | Pd(OAc)₂ / tBuOOH | Moderate temperatures | High regioselectivity | Requires pre-formed biphenyl |
| Asymmetric Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Palladium with chiral ligands | Mild to moderate temperatures | Direct access to enantiopure products | Requires specialized chiral ligands |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Solvent-Free Ullmann Coupling
This protocol is adapted from a solvent-free method using a high-speed ball milling technique, which has been shown to produce quantitative yields.[8]
Materials:
-
2-Iodonitrobenzene
-
Custom-made copper vial and copper ball for ball milling
Procedure:
-
Place 2-iodonitrobenzene into the copper vial with a copper ball.
-
Seal the vial and place it in a high-speed ball mill.
-
Shake the mixture overnight at room temperature.
-
After the reaction is complete, the resulting solid product, 2,2'-dinitrobiphenyl, is obtained in quantitative yield and is often pure enough for analysis by NMR without further purification.[8]
Characterization:
Protocol 2: Resolution of a Racemic this compound Derivative via Diastereomeric Salt Formation
This is a general protocol for resolving a racemic mixture of an acidic this compound derivative using a chiral base.[12][14]
Materials:
-
Racemic this compound derivative (acidic)
-
Chiral resolving agent (e.g., an optically active amine like brucine or cinchonine)[14]
-
Suitable solvent (e.g., methanol, ethanol, or acetone)
-
Acid and base for hydrolysis (e.g., HCl and NaOH)
Procedure:
-
Dissolve the racemic this compound derivative in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution. This will form a pair of diastereomeric salts.
-
Allow the solution to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The difference in solubility between the two diastereomers is key to the separation.[12]
-
Isolate the crystals by filtration. These crystals contain one of the enantiomers complexed with the resolving agent.
-
The filtrate contains the other diastereomeric salt.
-
To recover the pure enantiomer from the crystals, dissolve them in a suitable solvent and treat with an acid (e.g., dilute HCl) to break the salt.
-
Extract the liberated enantiomer with an organic solvent.
-
Wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the pure enantiomer.
-
Repeat the process with the filtrate, typically using a base to liberate the other enantiomer.
Purification and Characterization
High-purity analytical standards are crucial for quality control in the synthesis of this compound derivatives.[15]
Purification:
-
Column Chromatography: A standard method for separating the desired product from byproducts and unreacted starting materials.
-
Crystallization: Effective for obtaining highly pure crystalline solids.
Characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.[2][15]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.[15] For less volatile compounds, derivatization may be necessary.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound.[15]
-
Mass Spectrometry (MS): Determines the molecular weight and confirms the identity of the compound.[15]
Table 2: Analytical Data for this compound (Parent Compound)
| Property | Value | Reference |
| CAS Number | 1806-29-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White solid | [2][16] |
| Melting Point | 108-111 °C | [2] |
| Boiling Point | 315 °C | [2] |
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and concepts in the custom synthesis of this compound derivatives.
Caption: A generalized workflow for the custom synthesis of specialized this compound derivatives.
Caption: A decision-making diagram for selecting a suitable synthetic route.
Caption: A conceptual diagram of a biphenol derivative acting as a ligand in a signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1806-29-7 | Benchchem [benchchem.com]
- 4. US20150336865A1 - Process for preparing 2,2'-biphenols using selenium dioxide - Google Patents [patents.google.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. nbinno.com [nbinno.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of o-Halophenols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success rate of Suzuki-Miyaura coupling reactions involving ortho-halophenols. Due to steric hindrance and the electronic effects of the hydroxyl group, these substrates often present unique challenges.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems encountered during the Suzuki-Miyaura coupling of o-halophenols, offering systematic solutions to improve reaction outcomes.
My Suzuki-Miyaura reaction with an o-halophenol has a low yield. What are the primary causes?
Low yields in the coupling of o-halophenols can stem from several factors that need systematic evaluation. The main areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical.[1] Inefficient catalysts may struggle to overcome the steric hindrance of the ortho-substituent.
-
Reaction Conditions: Temperature, reaction time, and maintaining an inert atmosphere are crucial.[2] Suboptimal conditions can lead to catalyst decomposition or incomplete conversion.
-
Reagents: The purity and stability of the o-halophenol, boronic acid/ester, and base are paramount.[2] Degradation of reagents is a common source of poor results.
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling can significantly reduce the yield of the desired product.[3]
dot
Caption: Key factors contributing to low yields in o-halophenol Suzuki coupling.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: My standard palladium catalyst (e.g., Pd(PPh₃)₄) is ineffective for my o-halophenol coupling. What should I try?
A1: Standard phosphine ligands like PPh₃ can be inadequate for sterically hindered substrates. For o-halophenols, more specialized ligands are often necessary to achieve good yields. Consider using bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), which are known to be effective for sterically demanding couplings.[1] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for these challenging reactions.[4]
Q2: How do I choose between different specialized ligands for my specific o-halophenol substrate?
A2: The optimal ligand can be substrate-dependent. It is often necessary to screen a small number of ligands to identify the best performer. For instance, SPhos has shown excellent performance in the synthesis of highly oxygenated and sterically hindered biaryls.[1] For particularly challenging couplings, ligands specifically designed for sterically hindered substrates, such as AntPhos, might be required.[5]
dot
Caption: Decision workflow for selecting a suitable ligand.
Base and Solvent Effects
Q3: Which base is most effective for the Suzuki-Miyaura coupling of o-halophenols?
A3: The choice of base is critical and can significantly impact the reaction yield.[6] While common bases like K₂CO₃ can be effective, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ are often superior for sterically hindered substrates.[6] The optimal base is dependent on the specific substrates and solvent system, so screening a few options is recommended. Organic bases are generally less effective than inorganic bases in these reactions.[6]
Q4: What is the best solvent system for this reaction?
A4: A variety of solvents can be used for Suzuki-Miyaura coupling, including toluene, THF, and dioxane, often with the addition of water.[3] The presence of water can be beneficial, and in some cases, the reaction can be performed in aqueous media, which is environmentally friendly.[7][8] For microwave-assisted reactions, a mixture of water and ethanol has been shown to be effective.[9] The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.
Reaction Conditions and Side Reactions
Q5: Should I be using conventional heating or microwave irradiation?
A5: While conventional heating is common, microwave irradiation can offer significant advantages for the coupling of o-halophenols, particularly with less reactive bromides.[10] Microwave heating can lead to shorter reaction times and improved yields.[9][11][12]
Q6: I am observing significant amounts of homocoupling and/or protodeboronation. How can I minimize these side reactions?
A6: Homocoupling is often caused by the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also mitigate homocoupling.[2] Protodeboronation, the loss of the boronic acid group, can be minimized by using fresh, high-purity boronic acids or more stable derivatives like pinacol esters.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling of o-halophenols.
Table 1: Effect of Base on the Yield of 2-(Furan-2-yl)phenol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
Reaction Conditions: 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), Base (2.0 mmol), Solvent (6 mL). Data adapted from a representative protocol.[13]
Table 2: Comparison of Heating Methods for the Coupling of 2-Iodophenol and 2-Bromophenol
| Halophenol | Boronic Acid | Heating Method | Yield (%) |
| 2-Iodophenol | Phenylboronic acid | Conventional | 85 |
| 2-Bromophenol | Phenylboronic acid | Conventional | 40 |
| 2-Bromophenol | Phenylboronic acid | Microwave | 75 |
Reaction Conditions: Halophenol (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd/C (5 mol%), Na₂CO₃ (2.0 equiv), H₂O. Data synthesized from findings in literature.[10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid
This protocol details the synthesis of 2-(furan-2-yl)phenol.[13]
dot
Caption: Experimental workflow for the coupling of 2-bromophenol.
Materials:
-
2-Bromophenol (1.0 mmol, 173 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol, furan-2-boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for microwave-assisted coupling, which can be adapted for various o-halophenols and boronic acids.[9][11]
Materials:
-
o-Halophenol (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol or Pd(OAc)₂/ligand)
-
Solvent (e.g., Dioxane/Ethanol/Water mixture)
Procedure:
-
In a microwave reaction vessel, combine the o-halophenol, arylboronic acid, base, and palladium catalyst.
-
Add the solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
This technical support center provides a starting point for troubleshooting and optimizing the Suzuki-Miyaura coupling of o-halophenols. Successful outcomes often require careful consideration of all reaction parameters and may necessitate some degree of empirical optimization.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Suzuki-Miyaura Coupling with Ultralow Palladium Loading and Simple Product Separation [organic-chemistry.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revues.imist.ma [revues.imist.ma]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Unsymmetrical Biphenyls
Welcome to the technical support center for the synthesis of unsymmetrical biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges, answer frequently asked questions, and offer detailed experimental insights.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the regioselective synthesis of unsymmetrical biphenyls using common cross-coupling methodologies.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or has a low yield. What are the common causes and how can I fix it?
A1: Sluggish or incomplete Suzuki couplings are a frequent issue. The problem often lies with one of the following components:
-
Boronic Acid/Ester Instability : Boronic acids, especially heteroaryl ones, are prone to degradation via protodeboronation.[1]
-
Solution : Use freshly purchased or recrystallized boronic acids. For improved stability, consider using potassium aryltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly under reaction conditions.[1]
-
-
Catalyst Inactivity : The Pd(0) catalytic species may not be forming efficiently or is deactivating. Pd(II) precatalysts require in-situ reduction, which can be inefficient.[1] Additionally, oxygen can oxidize the active Pd(0) catalyst.[1]
-
Inadequate Base or Solvent : The choice of base and solvent is critical and interdependent. For example, anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[2] The purity and integrity of the base are also essential.[1]
-
Poor Substrate Solubility : Low solubility of starting materials can prevent the reaction from proceeding.[4]
-
Solution : Consider using a solvent that can better solubilize your substrates, such as DMF or chlorinated aromatics (e.g., chlorobenzene), while carefully controlling for potential side reactions.[4]
-
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow.
-
Primary Cause : The most frequent cause is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][5]
-
Troubleshooting Steps :
-
Improve Degassing : Rigorous degassing of the solvent, reagents, and reaction vessel is the most critical step to minimize homocoupling.[1][5]
-
Use a Pd(0) Source : Using a Pd(II) precatalyst like Pd(OAc)₂ can lead to homocoupling during its in-situ reduction to Pd(0). Starting directly with a Pd(0) source such as Pd₂(dba)₃ can mitigate this issue.[1]
-
Optimize Ligand and Temperature : The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.[5] Running the reaction at the lowest effective temperature can also reduce side reactions.[5]
-
Q3: How can I control regioselectivity when my substrate has two different leaving groups (e.g., -Cl and -OTf)?
A3: Achieving regioselectivity in such cases depends on exploiting the different reactivities of the C-X bonds. This can be controlled by tuning ligands and solvents.
-
Ligand Control : The steric and electronic properties of the phosphine ligand are crucial. For example, in the coupling of an aryl chloro triflate, different ligands can reverse the regioselectivity of the reaction.[6][7] Bulky, electron-rich ligands can promote oxidative addition at the typically less reactive C-Cl bond.
-
Solvent Control : The polarity of the solvent can dramatically switch the selectivity. In the Pd/PᵗBu₃-catalyzed Suzuki coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while polar aprotic solvents like DMF or MeCN favor reaction at the C-OTf bond.[8][9] This is often attributed to the ability of polar solvents to stabilize anionic palladium transition states.[8][9][10]
Q4: My Kumada coupling is failing. What are the likely issues?
A4: The primary challenge in Kumada couplings is the Grignard reagent, which is highly reactive and sensitive.
-
Grignard Reagent Formation : Difficulty in forming the Grignard reagent is a common failure point, often due to moisture or inactive magnesium.[11]
-
Poor Functional Group Tolerance : Grignard reagents react with acidic protons (alcohols, amines), carbonyls, and other electrophilic functional groups.[12]
Q5: What are the main challenges associated with Negishi and Ullmann couplings for biphenyl synthesis?
A5:
-
Negishi Coupling : The main drawback is the sensitivity of the organozinc reagents to air and water.[14] However, this method offers high reactivity and excellent functional group tolerance, often minimizing homocoupling.[5][15] For sterically hindered substrates, specialized ligands and conditions are often required to achieve good yields.[16]
-
Ullmann Coupling : The classical Ullmann reaction requires harsh conditions (high temperatures) and stoichiometric amounts of copper, leading to a reputation for erratic yields and limited substrate scope, often restricted to electron-deficient aryl halides.[17][18] Modern protocols using ligands and palladium or nickel catalysts have improved conditions, but yields can still be moderate.[17]
Data Presentation: Ligand and Solvent Effects on Regioselectivity
The following tables summarize quantitative data from studies on controlling regioselectivity in Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Ligand on Regioselectivity of Allylation
| Ligand (L) | Aryl Halide | Allylboronate | Product Ratio (α:γ) | Yield (%) | Reference |
| P(OPh)₃ (L1) | 4-MeO-Ph-Br | 3,3-dimethylallylboronate | >99:1 (γ-selective) | 85 | [19] |
| SPhos (L5) | 4-MeO-Ph-Br | 3,3-dimethylallylboronate | 92:8 (γ-selective) | 91 | [19] |
| t-BuXPhos (L6) | 4-MeO-Ph-Br | 3,3-dimethylallylboronate | 6:94 (α-selective) | 83 | [19] |
This table demonstrates how ligand choice can completely reverse the regioselectivity from γ- to α-products in the coupling of allylboronates.[19]
Table 2: Effect of Solvent on Regioselectivity in Coupling of 1-chloro-3-(trifluoromethyl)benzene
| Solvent | Product Ratio (C-Cl Coupled : C-OTf Coupled) | Reference |
| Toluene | 95 : 5 | [8] |
| THF | 95 : 5 | [8] |
| Acetone | 95 : 5 | [8] |
| H₂O | 94 : 6 | [8] |
| DMF | 10 : 90 | [8] |
| MeCN | 14 : 86 | [8] |
This table illustrates the dramatic switch in selectivity based on solvent choice for a chloroaryl triflate substrate. Nonpolar and certain polar protic/aprotic solvents favor C-Cl coupling, while specific polar aprotic solvents like DMF and MeCN favor C-OTf coupling.[8][9]
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [1][20]
This protocol provides a representative methodology for the synthesis of an unsymmetrical biaryl.
1. Reagents & Equipment:
-
Aryl Halide (1.0 eq)
-
Aryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent System (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle or oil bath
2. Reaction Setup:
-
Add the aryl halide, aryl boronic acid, and base to a dry Schlenk flask containing a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent system via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
3. Execution:
-
Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure unsymmetrical biphenyl.
Visualizations: Mechanisms and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
Caption: Key experimental factors influencing regioselectivity in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. home.sandiego.edu [home.sandiego.edu]
preventing byproduct formation in 2,2'-Biphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,2'-Biphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most prevalent byproducts in this compound synthesis, particularly through oxidative coupling of phenols, are:
-
Regioisomers: This includes the para-para (p,p') coupled isomer (4,4'-biphenol) and the ortho-para (o,p') coupled isomer (2,4'-biphenol). The formation of these isomers is a significant challenge in achieving high selectivity for the desired ortho-ortho (o,o') coupled product.
-
Pummerer's Ketone: This is a common byproduct formed from the oxidative coupling of para-substituted phenols. It arises from an ortho-para coupling followed by an intramolecular cyclization.
-
Dibenzofurans: These can be formed through the intramolecular C-O bond formation from this compound, especially under certain reaction conditions, such as in the presence of a Pd(II) catalyst without an appropriate oxidant.[1]
Q2: How can I control the regioselectivity of the phenol coupling to favor this compound?
A2: Controlling regioselectivity is crucial for maximizing the yield of this compound. Key strategies include:
-
Use of Bulky Substituents: Introducing bulky substituents at the para-position of the phenol starting material can sterically hinder para-coupling, thereby favoring ortho-ortho coupling. A common industrial method involves the oxidative coupling of 2,4-di-tert-butylphenol, followed by a debutylation step to yield this compound.[2][3]
-
Catalyst Selection: The choice of catalyst plays a significant role in directing the regioselectivity. For instance, certain copper-salan catalysts have been shown to favor ortho-ortho coupling, while chromium-salen catalysts can promote para-para coupling for the same substrate. Vanadium-based catalysts are also commonly used and can influence the isomer ratio.
-
Tethering Methods: The 'acetal method' involves tethering two phenol molecules together, which enforces ortho-regioselectivity during an intramolecular coupling reaction. The tether is subsequently removed to yield the this compound.
Q3: What is the mechanism of dibenzofuran formation and how can it be avoided?
A3: Dibenzofuran is formed from this compound via an intramolecular dehydration (C-O bond formation). This can be a significant side reaction, particularly in the presence of certain catalysts like Pd(II) under oxidant-free conditions. To avoid this, the use of an appropriate oxidant, such as tBuOOH, in conjunction with a Pd(II) catalyst can promote the desired hydroxylation reaction over the cyclization to dibenzofuran.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Problem 1: Low Yield of this compound and High Proportion of Regioisomers
| Possible Cause | Troubleshooting Step |
| Lack of Steric Hindrance at the Para-Position | If your starting phenol is unsubstituted or has a small substituent at the para-position, consider using a starting material with a bulky para-substituent (e.g., tert-butyl). The bulky group can be removed in a subsequent step.[2][3][4] |
| Suboptimal Catalyst | The catalyst has a profound effect on regioselectivity. Screen different catalysts known for oxidative phenol coupling, such as those based on copper, vanadium, or iron. For example, copper-salan complexes are known to favor ortho-ortho coupling. |
| Incorrect Solvent or Temperature | Optimize the reaction solvent and temperature. Non-polar solvents may favor different selectivities compared to polar solvents. A systematic optimization of the reaction temperature should be performed, as it can influence the rates of the competing coupling reactions. |
Problem 2: Significant Formation of Pummerer's Ketone
| Possible Cause | Troubleshooting Step |
| Use of p-Substituted Phenols | Pummerer's ketone is a common byproduct when using phenols with a substituent at the para-position. If possible, use a starting material where the para-position is unsubstituted or blocked with a group that can be removed later. |
| Reaction Conditions Favoring Cyclization | The formation of Pummerer's ketone involves an intramolecular cyclization step. Altering the solvent polarity or the catalyst may disfavor this cyclization pathway. Experiment with different solvent systems and catalysts. |
Problem 3: Presence of Dibenzofuran in the Product Mixture
| Possible Cause | Troubleshooting Step |
| Catalyst and Oxidant System | If using a palladium catalyst, ensure the presence of a suitable oxidant (e.g., tBuOOH) to prevent the intramolecular C-O bond formation that leads to dibenzofuran.[1] |
| High Reaction Temperature or Prolonged Reaction Time | Excessive heat or extended reaction times can promote the dehydration of this compound to dibenzofuran. Monitor the reaction progress and aim to stop it once the formation of the desired product has maximized. |
Data Presentation
Table 1: Effect of Catalyst on the Regioselectivity of Phenol Coupling (Qualitative)
| Catalyst System | Predominant Isomer | Notes |
| Vanadium Tetrachloride (VCl4) | Mixture of isomers | Often produces a mixture of ortho-ortho, ortho-para, and para-para coupled products.[5] |
| Copper-Salan Complexes | Ortho-ortho | Can provide good selectivity for the desired this compound.[6] |
| Chromium-Salen Complexes | Para-para | Can selectively produce the 4,4'-biphenol isomer.[6] |
| Iron Catalysts | Varies | Selectivity can be tuned by the ligand and reaction conditions. |
Note: The actual product distribution is highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Coupling of 2,4-Di-tert-butylphenol
This two-step procedure is a common method for the synthesis of this compound, utilizing a sterically hindered starting material to ensure ortho-ortho coupling.
Step 1: Oxidative Coupling of 2,4-Di-tert-butylphenol
-
To a stirred solution of 2,4-di-tert-butylphenol in a suitable solvent (e.g., methanol), add a catalytic amount of a copper(II) salt (e.g., CuCl2) and a base (e.g., an amine like TMEDA).
-
Bubble oxygen or air through the solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol.
Step 2: Debutylation
-
Heat the crude 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol, either neat or in a high-boiling solvent, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The tert-butyl groups will be removed as isobutylene gas.
-
Monitor the reaction by TLC or GC-MS until the debutylation is complete.
-
Cool the reaction mixture and purify the resulting this compound by recrystallization or column chromatography.[2][3]
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Toluene or a mixture of toluene and hexanes is often a good choice.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 5. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for oxidative coupling of phenols
Welcome to the technical support center for the oxidative coupling of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in oxidative coupling of phenols?
A1: The oxidative coupling of phenols can present several challenges. Over-oxidation of the desired product is a frequent issue, as the biphenol products often have a lower oxidation potential than the starting phenol, making them susceptible to further reaction.[1][2] Achieving high selectivity is another major hurdle, which includes controlling:
-
Regioselectivity: Directing the coupling to the desired ortho-, para-, or meta-positions (e.g., ortho-ortho vs. ortho-para).[1][3]
-
Chemo-selectivity: Favoring the desired coupling pathway, such as C-C versus C-O bond formation.[1][2][4]
-
Cross-coupling vs. Homo-coupling: Selectively coupling two different phenol molecules over the self-coupling of each phenol.[1][3]
Additionally, reactions involving electron-deficient phenols can be difficult to initiate due to their higher oxidation potentials.[1] For asymmetric couplings, achieving high enantioselectivity can also be challenging.[1][2]
Q2: My reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrate. Screening different metal catalysts (e.g., V, Cu, Ru, Fe, Cr) and ligands (e.g., salen, salan) can significantly improve yields.[3][5][6] For instance, vanadium catalysts are often effective for intramolecular couplings, while ruthenium salens are generally good for ortho-ortho couplings.[1][3][5][6]
-
Poor Substrate Reactivity: Electron-deficient phenols are less reactive. Increasing the reaction temperature or using a more powerful oxidant may be necessary.[1] The addition of Lewis or protic acids can also enhance reactivity.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration of reactants play a crucial role. Systematically optimizing these parameters is recommended. For example, nonpolar solvents may favor certain coupling pathways.[1]
-
Catalyst Deactivation: The product itself can sometimes inhibit or deactivate the catalyst.[1] Adjusting the substrate-to-catalyst ratio or the rate of addition of reactants might mitigate this.
Q3: How can I control the regioselectivity of the coupling (ortho-ortho vs. ortho-para vs. para-para)?
A3: Controlling regioselectivity is critical and can be influenced by several factors:
-
Catalyst and Ligand Choice: This is often the most critical factor. Different metal-ligand complexes can provide steric and electronic control to favor a specific coupling geometry. For example, different salen-type catalysts (e.g., with Ru, Cr, or V) can selectively produce ortho-ortho or ortho-para products.[3][6]
-
Substrate Structure: The substitution pattern on the phenol ring plays a significant role. Blocking certain positions (e.g., with bulky groups) can direct the coupling to the available sites.[1]
-
Reaction Conditions: Solvent polarity and temperature can influence the selectivity. For instance, in the coupling of alkenylphenols with vanadium catalysts, nonpolar solvents and high catalyst concentrations can favor β-O bond formation.[1]
Q4: I am observing significant amounts of byproducts from over-oxidation. How can I minimize this?
A4: Over-oxidation is a common problem because the biphenol product is often more easily oxidized than the starting material.[1][2] To minimize this:
-
Use of a Milder Oxidant: Employing a milder terminal oxidant, such as molecular oxygen (O2), can reduce over-oxidation compared to stronger stoichiometric oxidants.[3]
-
Catalyst Control: Some catalytic systems are better at preventing over-oxidation. Metal catalysts can bind to the substrate, and if the substrate binds preferentially over the more hindered product, over-oxidation can be limited.[1]
-
Control of Reaction Time and Temperature: Carefully monitoring the reaction progress and stopping it once the desired product is formed can prevent further oxidation. Lowering the reaction temperature may also help.
-
Electrochemical Methods: In some cases, electrochemical oxidation can offer better control over the oxidative potential, thereby reducing over-oxidation byproducts.[7]
Q5: How can I favor C-C coupling over C-O coupling?
A5: The formation of C-O bonds (diaryl ethers) can compete with the desired C-C coupling.[1][4] Selectivity is often substrate and catalyst dependent.
-
Catalyst Selection: Certain catalysts inherently favor one pathway over the other. For example, copper catalysts have been used effectively for selective C-O couplings.[1] Conversely, many vanadium and ruthenium systems are tuned for C-C bond formation.[1][3]
-
Substrate Steric Hindrance: C-O coupling can sometimes dominate when the phenolic oxygen is unhindered.[1] Introducing steric bulk around the hydroxyl group can disfavor C-O coupling. In many cases, selective C-O coupling is only achieved when all ortho and para positions are blocked.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity | - Screen a panel of catalysts (V, Cu, Ru, Fe, Cr) and ligands (salen, salan).[3][6]- Ensure the catalyst is properly activated and handled under the correct atmosphere if air/moisture sensitive. |
| 2. Insufficient Oxidizing Power | - Switch to a stronger oxidant.- For catalytic systems using O₂, ensure efficient gas introduction.[6]- In photocatalytic systems, ensure the light source is of the appropriate wavelength and intensity.[8][9] | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature. A temperature of at least 80°C may be required to overcome the energy barrier for some phenols.[10] | |
| 4. Substrate is Electron-Deficient | - Add a Lewis acid or protic acid co-catalyst to increase reactivity.[1][5] | |
| Poor Selectivity (Mixture of Isomers) | 1. Lack of Catalyst Control | - Optimize the ligand structure on the metal catalyst to impart greater steric or electronic control.[3]- Vary the metal center of the catalyst. Different metals can favor different coupling modes.[3][6] |
| 2. Multiple Reactive Sites on Phenol | - Modify the phenol substrate to block undesired reactive positions with temporary protecting groups. | |
| 3. Radical (Non-Catalyzed) Pathway Dominating | - Lower the reaction temperature to favor the catalyst-controlled pathway.- Adjust reactant concentrations. | |
| Formation of Polymers/Tars | 1. Over-oxidation and Side Reactions | - Lower the reaction temperature.[11]- Use a milder oxidant or reduce the oxidant concentration.[3]- Decrease the reaction time. Monitor the reaction closely and quench it upon formation of the desired product. |
| 2. High Reactant Concentration | - Run the reaction at a lower concentration. | |
| Poor Cross-Coupling Selectivity | 1. Similar Reactivity of Phenols | - Use a catalyst system known for high cross-coupling efficiency, such as certain chromium salen catalysts.[3][6]- Employ an excess of one of the phenol coupling partners if their oxidation potentials are different.[1] |
| 2. Competing Homo-Coupling | - In photocatalytic systems, choose one phenol that is more easily oxidized and another that is more nucleophilic to favor the cross-coupling mechanism.[1][8] |
Experimental Protocols
General Protocol for Aerobic Oxidative Homo-Coupling of a Substituted Phenol
This protocol is a generalized starting point based on methodologies described for metal-salen catalyzed reactions.[3][6] Optimization of catalyst, solvent, and temperature will be required for specific substrates.
Materials:
-
Substituted phenol (e.g., 2,4-di-tert-butylphenol)
-
Metal-salen catalyst (e.g., Ru-salen, V-salen, or Cr-salen, 5-10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), toluene, or CH₂Cl₂)
-
Oxygen (O₂) or air supply (balloon or direct line)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the substituted phenol and the metal-salen catalyst.
-
Evacuate and backfill the vessel with O₂ or air three times. If using a balloon, fill it with O₂ and attach it to the vessel.
-
Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 40-80 °C).[6]
-
Stir the reaction mixture vigorously to ensure good mixing and oxygen diffusion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed or maximum conversion is reached, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Troubleshooting Workflow for Oxidative Coupling
Caption: Troubleshooting workflow for optimizing oxidative coupling reactions.
Potential Coupling Pathways for a Phenol Substrate
Caption: Possible reaction pathways in the oxidative coupling of phenols.
References
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in oxidative phenol coupling for the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
troubleshooting low yields in palladium-catalyzed C-H hydroxylation
Welcome to the technical support center for palladium-catalyzed C-H hydroxylation. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Troubleshooting Guide: Low Reaction Yields
Low yields are a frequent issue in palladium-catalyzed C-H hydroxylation. The following guide addresses specific problems and offers potential solutions based on established research.
Problem 1: No or minimal product formation.
If you observe little to no formation of your desired hydroxylated product, consider the following potential causes and solutions.
-
Question: I've assembled my reaction, but I'm not seeing any product. What are the most critical components to check?
-
Answer: Several components are absolutely essential for the reaction to proceed. The absence of the palladium catalyst, the ligand, the base, or the oxidant will typically result in no product formation.[1][2] Double-check that each of these has been added in the correct quantity. The C-H activation step is often facilitated by a concerted metalation-deprotonation (CMD) mechanism, where the ligand can act as an internal base, highlighting its crucial role.[1][2]
-
-
Question: Could the choice of oxidant be the issue?
-
Answer: Yes, the oxidant is critical. For instance, in some systems, tert-Butyl hydroperoxide (TBHP) is effective, while replacing it with tert-Butyl peroxybenzoate may yield no product, suggesting that an oxidant with a hydroxyl group is necessary.[1][2] Conversely, other oxidants like m-CPBA or sodium percarbonate may not improve yields, indicating that the nature of the oxidant is highly specific to the catalytic system.[1][2] Ensure your chosen oxidant is compatible with your palladium source and substrate. Some reactions may require hypervalent iodine reagents like PhI(OAc)₂ or even greener oxidants like aqueous H₂O₂ under specific ligand conditions.[3][4]
-
-
Question: My substrate is a free carboxylic acid. Are there special considerations?
-
Answer: Yes, direct C-H hydroxylation of free carboxylic acids can be challenging.[1] These reactions often require specific mono-N-protected amino acid (MPAA) or 2-pyridone-based ligands to facilitate the C-H activation step.[3][5] α-non-quaternary carboxylic acids are known to be particularly difficult substrates and may require significant optimization of the ligand and reaction conditions.[1]
-
Problem 2: The reaction starts but stalls, leading to low conversion.
Incomplete conversion is another common hurdle. If your reaction begins but does not proceed to completion, consider these points.
-
Question: My reaction stops at around 50% conversion. What could be causing this?
-
Answer: A likely cause is product inhibition, where the hydroxylated product coordinates strongly to the palladium catalyst, effectively poisoning it.[1][2] This competing coordination of the product slows the reaction and can prevent it from reaching full conversion.[2] This is particularly true for α-quaternary carboxylic acids, where the hydroxylated product can act as a chelating ligand and prevent further reaction.[1][2]
-
-
Question: How can I mitigate product inhibition?
-
Answer: Mitigating product inhibition can be challenging. Strategies include carefully controlling the stoichiometry of the reagents, slowly adding the substrate, or exploring different ligand systems that might be less susceptible to product binding. In some cases, the use of additives can help regenerate the active catalyst.
-
-
Question: Could my solvent choice be leading to poor conversion?
-
Answer: Absolutely. Solvents can play a crucial role beyond simply dissolving the reagents. For example, the omission of dimethylformamide (DMF) in certain reactions has been shown to drastically reduce the yield.[1][2] DMF can act as a labile ligand, stabilizing high-valent Pd(IV) intermediates and facilitating ligand exchange, which is important for catalyst turnover.[1][2] Similarly, highly polar and non-coordinating solvents like hexafluoroisopropanol (HFIP) can be crucial for some meta-hydroxylation reactions.[6] The choice of solvent can significantly impact reaction rates and catalyst stability.[7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right directing group for my substrate? A1: The choice of a directing group (DG) is fundamental for achieving the desired regioselectivity.[10][11][12]
-
Native Directing Groups: Many common functional groups, such as carboxylic acids, amides, and pyridines, can act as effective "native" directing groups.[3][10][12] These are ideal as they do not require additional synthetic steps for installation and removal.
-
Bidentate vs. Monodentate DGs: Bidentate directing groups, like 8-aminoquinoline or picolinamide, often form more stable cyclometalated intermediates, leading to higher efficiency and selectivity.[13]
-
Transient Directing Groups: For substrates lacking a suitable native DG, a transient directing group can be used. These groups, such as certain amino acids, reversibly bind to the substrate (e.g., an aldehyde) to direct the C-H activation and are not permanently installed.[13][14]
-
Electronic Effects: The electronic properties of the directing group can influence the reaction rate. Electron-withdrawing directing groups can sometimes accelerate the cyclopalladation step.[10]
Q2: My reaction is sensitive to air and moisture. What precautions should I take? A2: Many palladium-catalyzed reactions are sensitive to atmospheric oxygen and water, which can lead to catalyst decomposition or unwanted side reactions. It is standard practice to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware and degassed solvents. Ensure all reagents are anhydrous unless water is explicitly a part of the reaction, as is the case in some novel hydroxylation methods where water serves as the oxygen source.[15]
Q3: What is the role of additives like bases, acids, or salts? A3: Additives can have a profound impact on the reaction outcome and their roles are varied and specific to the reaction system.[16][17]
-
Bases: Bases are often required to facilitate the deprotonation step in C-H activation.
-
Acids: In some cases, acids are used as additives. For example, p-toluenesulfonic acid (p-TsOH) has been used as a putative oxygen nucleophile in the hydroxylation of benzaldehydes.[13]
-
Silver Salts (e.g., AgOAc): Silver salts are frequently used as co-oxidants or halide scavengers.[5]
-
Copper Salts (e.g., CuI): These can sometimes be beneficial, though their exact role is not always well understood and can be system-dependent.[12]
Q4: Can I use a heterogeneous palladium catalyst for C-H hydroxylation? A4: While the majority of palladium-catalyzed C-H hydroxylations employ homogeneous catalysts, there is growing interest in heterogeneous systems. Some studies have explored the use of palladium nanoparticles for direct C-H hydroxylation.[18] These systems can offer advantages in terms of catalyst separation and recycling, but may present different challenges regarding activity and selectivity.
Data Summary Tables
Table 1: Effect of Ligand on Yield in β-C(sp³)–H Hydroxylation of a Model Carboxylic Acid
| Entry | Ligand (Abbreviation) | Chelation Ring Size | Key Structural Feature | Yield (%) |
| 1 | L1 | 6-membered | β-alanine derived | 48 |
| 2 | L2 | 6-membered | Methyl on side chain | 39 |
| 3 | L3 | 6-membered | Methyl on side chain | 35 |
| 4 | L4 | 5-membered | - | 12 |
| 5 | L5 | 5-membered | - | 30 |
| 6 | L6 | 6-membered | β-alanine derived | 20 |
| 7 | L7 | 6-membered | β-alanine derived | 35 |
| 8 | None | - | - | 0 |
Data synthesized from studies on aliphatic carboxylic acids. Yields were determined by ¹H NMR analysis of the crude reaction mixture.[1][2]
Table 2: Influence of Oxidant and Solvent on a Model C-H Hydroxylation
| Entry | Oxidant | Solvent | Additive | Yield (%) |
| 1 | TBHP | DMF | Base | 48 |
| 2 | TBHP | - | Base | Low |
| 3 | ᵗBuOOᵗBu | DMF | Base | 0 |
| 4 | m-CPBA | DMF | Base | <48 |
| 5 | Na₂CO₃ | DMF | Base | <48 |
This table summarizes the critical role of both the oxidant and solvent. The omission of DMF significantly reduces the yield, and substitution of TBHP with other oxidants is detrimental in this specific system.[1][2]
Experimental Protocols
General Procedure for Palladium-Catalyzed β-C(sp³)–H Hydroxylation of Aliphatic Carboxylic Acids
This protocol is a representative example and may require optimization for different substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), the specified ligand (e.g., L1, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.
-
Addition of Reagents: Add the aliphatic carboxylic acid substrate (1.0 equiv.) followed by the solvent (e.g., DMF).
-
Addition of Oxidant: Add the oxidant (e.g., TBHP in decane, 3.0 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., EtOAc) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The yield is typically determined by ¹H NMR analysis of the crude product using an internal standard.
This protocol is adapted from methodologies described for the direct hydroxylation of carboxylic acids.[1][2]
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: A generalized Pd(II)/Pd(IV) catalytic cycle.
References
- 1. Direct Pd-Catalyzed β‑C(sp3)–H Hydroxylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directing group assisted meta-hydroxylation by C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Unactivated C(sp3)–H hydroxylation through palladium catalysis with H2O as the oxygen source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,2'-Biphenol
Welcome to the Technical Support Center for the purification of crude 2,2'-Biphenol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include phenol, 2,4-di-tert-butylphenol, or [1,1'-biphenyl]-2-ols.[1][2]
-
Reaction Byproducts: These can include isomers of biphenol, polymeric materials, and products of side reactions. For instance, in syntheses involving the oxidative coupling of phenols, various coupled isomers and oligomers can form.
-
Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.[3]
-
Solvents: Residual solvents from the reaction or initial work-up may be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of this compound.[4] These techniques can effectively separate this compound from its isomers and other impurities, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for confirming the identity and structural integrity of the purified compound.[4]
Q3: What is the expected melting point of pure this compound?
A3: Pure this compound has a melting point in the range of 108-110 °C. A broad or depressed melting point is indicative of the presence of impurities.
Q4: Which purification technique is most suitable for my crude this compound?
A4: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a good choice for removing small amounts of impurities from a solid sample.
-
Column Chromatography is effective for separating components of a complex mixture with different polarities.
-
Sublimation can be used for volatile solids to achieve a high degree of purity.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too slow. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.- Try a different recrystallization solvent with a lower boiling point. |
| The purified product is still colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Low recovery of purified this compound. | - Too much solvent was used.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is sufficiently cooled to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.- Reduce the amount of crude material loaded onto the column. |
| The compound is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| The compound is eluting too slowly or not at all (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The column was not packed properly. | - Add a small amount of a neutralizer like triethylamine (for basic impurities) or acetic acid (if your compound can tolerate it) to the eluent.- Ensure the column is packed uniformly without any cracks or channels. |
Data Presentation: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective for removing small amounts of impurities. | Can be time-consuming, may result in significant product loss in the mother liquor. |
| Column Chromatography | >99% | 50-90% | Excellent for separating complex mixtures and achieving high purity. | Can be labor-intensive, requires larger volumes of solvent. |
| Sublimation | >99.5% | 40-70% | Can yield very pure product, solvent-free method. | Only suitable for volatile solids, can be difficult to scale up. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Toluene
This protocol is suitable for purifying crude this compound that is mostly solid and contains minor impurities.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene to the flask, just enough to create a slurry.
-
Gently heat the mixture with stirring. Add small portions of hot toluene until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of this compound
This protocol is effective for separating this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give this compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
A gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the this compound and then any more polar impurities.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Sublimation of this compound
This method is suitable for obtaining very high purity this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum source
-
Heating source (e.g., oil bath or heating mantle)
-
Cold finger or condenser
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring a good seal, and attach it to a vacuum line.
-
Start the vacuum to reduce the pressure inside the apparatus.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus. The this compound will start to sublime and deposit as pure crystals on the cold surface of the finger.
-
Continue the process until a sufficient amount of purified material has collected on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Collect the purified crystals from the cold finger.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
strategies to avoid racemization in chiral 2,2'-biphenol synthesis
Welcome to the Technical Support Center for Chiral 2,2'-Biphenol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to racemization during the synthesis of atropisomeric 2,2'-biphenols like BINOL and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral 2,2'-biphenols?
A1: Racemization is the process where an enantiomerically pure or enriched sample of a chiral compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For chiral 2,2'-biphenols, which exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings (a phenomenon called atropisomerism), racemization occurs when the rotational energy barrier is overcome, allowing the rings to rotate relative to each other.[1]
Q2: What is the primary cause of racemization during the synthesis of these compounds?
A2: The primary cause is providing enough energy to overcome the rotational barrier between the two aryl rings.[1] This energy can be supplied through various factors during a chemical synthesis, including:
-
High Temperatures: Increased thermal energy can allow the ortho-substituents to "slip" past one another.[2]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization.[3][4] The mechanism often involves the formation of intermediates (like dianions under basic conditions or protonated species under acidic conditions) that have a lower rotational barrier than the neutral molecule.[4][5]
-
Single-Electron Transfer (SET) Conditions: The formation of radical cation intermediates, often facilitated by transition metal catalysts like copper or ruthenium, can dramatically lower the rotational barrier and lead to rapid racemization even at room temperature.[3][4]
Q3: How do ortho-substituents affect the stability of atropisomers?
A3: The size and steric bulk of the substituents at the ortho-positions (2, 2', 6, and 6') are the most critical factors for preventing racemization.[6] Larger, bulkier groups create a higher rotational energy barrier, making the atropisomers more configurationally stable.[7] For stable atropisomers that can be isolated at room temperature, at least three ortho-substituents are generally required. If the ortho-substituents are not sufficiently bulky, the rotational barrier will be low, and the enantiomers will interconvert rapidly.
Q4: Can my choice of coupling reaction conditions lead to racemization?
A4: Absolutely. In cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of palladium source, ligand, and base are all critical.[8] For instance, some palladium ligands may not be bulky enough to prevent rotation in the biaryl product, especially at elevated temperatures. The use of a strong base can also promote racemization, particularly if the biphenol product has acidic protons.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant Loss of Enantiomeric Excess (% ee) After Workup or Purification
If you have synthesized a chiral biphenol with high initial % ee, but this value drops significantly after purification (e.g., column chromatography) or workup, consider the following:
Potential Causes & Solutions Workflow
References
- 1. Structure-Atropisomer Stability Relationship in Selective MCL-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. On the stereochemical course of palladium-catalyzed cross-coupling of allylic silanolate salts with aromatic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 2,2'-Biphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with 2,2'-Biphenol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as [1,1'-Biphenyl]-2,2'-diol, is an organic compound with the chemical formula (C₆H₄OH)₂.[1] It is a white to beige or grayish-beige solid powder.[2][3][4] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molar Mass | 186.21 g/mol [5] |
| Melting Point | 108-110 °C[6] |
| Boiling Point | 315 °C[6] |
| Appearance | Beige to grayish-beige powder[4] |
| Water Solubility | Insoluble[2][3] |
Q2: In which common organic solvents is this compound soluble?
Q3: Why is this compound poorly soluble in some reaction media?
The solubility of this compound is governed by its molecular structure, which includes two polar hydroxyl (-OH) groups and a large non-polar biphenyl backbone. This dual nature can lead to solubility issues:
-
In non-polar solvents: The non-polar biphenyl core contributes to some solubility, but the polar hydroxyl groups can limit it, especially at lower temperatures.
-
In polar protic solvents (like water): The strong intermolecular hydrogen bonding between solvent molecules can be difficult to disrupt by the largely non-polar this compound molecule, leading to poor solubility.[2][3]
-
Reaction conditions: The presence of other reagents, salts, or changes in temperature can significantly alter the solubility of this compound in a given medium.
Troubleshooting Guides
Guide 1: Addressing Poor Dissolution of this compound
Issue: My this compound is not dissolving completely in the chosen reaction solvent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for this compound. |
| Action: Consult a solvent polarity chart and select a solvent with a polarity that better matches this compound. Consider polar aprotic solvents like DMF, DMSO, or THF.[8] | |
| Low Temperature | Solubility is often temperature-dependent. |
| Action: Gently heat the mixture while stirring. Ensure the temperature does not exceed the boiling point of the solvent or cause degradation of the reactants. | |
| Insufficient Solvent | The concentration of this compound may be too high for the volume of solvent used. |
| Action: Increase the volume of the solvent incrementally until the solute dissolves. | |
| Solid-State Properties | The crystalline form of this compound may have low solubility. |
| Action: Use techniques like sonication to help break down the crystal lattice and enhance dissolution. | |
| Single Solvent Limitation | A single solvent may not be effective. |
| Action: Use a co-solvent system. For example, adding a small amount of a polar solvent like methanol to a less polar solvent like dichloromethane can improve solubility.[9][10] |
Guide 2: Low Reaction Yield Attributed to Solubility Issues
Issue: My reaction yield is consistently low, and I suspect the poor solubility of this compound is the culprit.
A low yield can stem from various factors, but poor solubility of a starting material is a common cause as it can lead to an incomplete reaction.[11][12]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield reactions due to solubility issues.
Guide 3: Enhancing Solubility through Chemical Modification (Derivatization)
Issue: How can I chemically modify this compound to improve its solubility for a specific reaction?
Derivatization of the hydroxyl groups can significantly alter the polarity and solubility of this compound.[13] This is a useful strategy if the hydroxyl groups themselves are not the reactive sites in your intended reaction.
Common Derivatization Strategies:
-
Alkylation/Etherification: Converting the hydroxyl groups to methoxy or other alkoxy groups can decrease polarity and improve solubility in less polar organic solvents.[14]
-
Silylation: Reaction with silylating agents like BSTFA can produce silyl ethers, which are often more soluble in a wider range of organic solvents.[15]
-
Acylation/Esterification: Converting the hydroxyl groups to esters can also modify solubility.
Experimental Protocol: Methylation of this compound (General Procedure)
This protocol describes a general method for the methylation of this compound to form 2,2'-dimethoxybiphenyl, which has different solubility characteristics.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I)
-
Anhydrous acetone or DMF
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Solvent and Base: Add anhydrous acetone or DMF as the solvent, followed by anhydrous potassium carbonate (2.5-3 equivalents).
-
Methylating Agent: To the stirred suspension, add dimethyl sulfate or methyl iodide (2.2-2.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2,2'-dimethoxybiphenyl.
Guide 4: Alternative Reaction Conditions for Poorly Soluble Systems
Issue: My reaction involves reagents in different phases (e.g., an aqueous base and an organic substrate), and the this compound is not soluble in either phase.
For heterogeneous reaction systems, Phase-Transfer Catalysis (PTC) is an excellent technique to overcome solubility barriers.[16][17]
Principle of Phase-Transfer Catalysis:
A phase-transfer catalyst (typically a quaternary ammonium or phosphonium salt) facilitates the transport of a reactant from one phase (e.g., an aqueous phase) to another phase (e.g., an organic phase) where the reaction occurs.[16]
Caption: The mechanism of phase-transfer catalysis (PTC).
When to Use PTC:
-
When one reactant is soluble in an organic solvent (like this compound) and the other (e.g., an inorganic salt or base) is soluble in an aqueous solvent.
-
To avoid the need for expensive, anhydrous polar aprotic solvents.
Typical Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat 336®[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 1806-29-7 [m.chemicalbook.com]
- 3. This compound [chembk.com]
- 4. This compound | 1806-29-7 [chemicalbook.com]
- 5. (1,1'-Biphenyl)-2,2'-diol | C12H10O2 | CID 15731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2 -Biphenol 99 1806-29-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. phasetransfer.com [phasetransfer.com]
Technical Support Center: Catalyst Deactivation in 2,2'-Biphenol-Based Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in catalytic systems featuring 2,2'-biphenol-derived ligands. The information is designed to assist users in identifying the root causes of catalyst deactivation and in implementing strategies to mitigate these issues and restore catalytic activity.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common problems encountered during experiments with this compound-based catalysts.
Guide 1: Reduced Catalytic Activity or Incomplete Reaction
Problem: The reaction is sluggish, stalls before completion, or the catalyst appears to lose activity over the course of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced catalytic activity.
Guide 2: Decreased Enantioselectivity
Problem: The enantiomeric excess (ee) of the product is lower than expected or varies between runs.
Troubleshooting Workflow:
Technical Support Center: Scale-Up of 2,2'-Biphenol Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2'-biphenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these important chemical syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound derivatives?
A1: Scaling up the synthesis of this compound derivatives from laboratory to pilot or industrial scale often introduces a new set of challenges. Key issues include:
-
Thermal Management: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors, potentially leading to runaway reactions.[1]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more challenging and can impact reaction kinetics, yield, and selectivity.
-
Impurity Profile: Minor side-reactions at the lab scale can become significant sources of impurities at a larger scale, complicating purification.
-
Catalyst Performance and Deactivation: The efficiency of catalysts can change with scale, and deactivation can become a more prominent issue over extended reaction times.
-
Solid Handling and Phase Separation: Managing the addition of solid reagents and achieving efficient separation of phases can be more complex in large-scale equipment.
Q2: My reaction yield has significantly dropped after increasing the scale. What are the potential causes and how can I troubleshoot this?
A2: A drop in yield upon scale-up is a frequent problem. Several factors could be responsible:
-
Inadequate Temperature Control: Localized hot spots or overall poor heat dissipation can lead to thermal degradation of reactants, products, or catalysts.
-
Poor Mixing: Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions or an increase in side product formation.
-
Catalyst Loading and Activity: The optimal catalyst loading (mol%) may differ at a larger scale. Also, ensure the catalyst has not been deactivated by impurities in the starting materials or solvents, which are used in larger quantities.
-
Reagent Addition Rate: The rate of addition of a reagent that was added quickly on a small scale may need to be carefully controlled on a larger scale to manage exotherms and maintain optimal stoichiometry.
For a systematic approach to troubleshooting low yield, please refer to the Troubleshooting Decision Tree in the "Troubleshooting Guides" section.
Q3: How can I control the formation of regioisomeric and oxidative byproducts during the scale-up of oxidative coupling reactions for this compound synthesis?
A3: The formation of unwanted isomers (e.g., p,p'- and o,p'-biphenols) and over-oxidation products is a common issue in oxidative phenol couplings.[2][3] To mitigate this:
-
Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial for directing the regioselectivity of the coupling reaction.
-
Solvent Effects: The solvent can influence the selectivity of the reaction. It is advisable to screen different solvents at a smaller scale before scaling up.
-
Controlled Oxidant Addition: Slow and controlled addition of the oxidizing agent can help to minimize over-oxidation of the desired product.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is critical, as temperature fluctuations can affect selectivity.
Q4: What are the key safety considerations when scaling up the synthesis of this compound derivatives?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the reaction's exothermicity and potential for thermal runaway.[1]
-
Proper Equipment Selection: Ensure the reactor and associated equipment are appropriately sized and rated for the intended scale and reaction conditions.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, lab coats, and gloves, and consider additional protection for larger-scale operations.
-
Ventilation: Ensure adequate ventilation to handle any volatile organic compounds or off-gassing from the reaction.
-
Contingency Planning: Have a clear plan in place to handle unexpected events, such as a sudden temperature increase or pressure build-up.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues of low yield during the scale-up of this compound derivative synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low yield issues during scale-up.
Guide 2: Impure Product
This guide addresses the challenge of increased impurity formation at a larger scale.
| Problem | Potential Cause | Troubleshooting Steps |
| Increased formation of regioisomers | Inefficient mixing leading to localized "hot spots" of reagent concentration. | - Improve agitation by increasing stirrer speed or changing the impeller design. - Consider slower, subsurface addition of reagents. |
| Incorrect reaction temperature. | - Ensure accurate monitoring and control of the internal reaction temperature. | |
| Formation of oxidation byproducts | Over-oxidation of the product due to excess oxidant or high temperature. | - Optimize the stoichiometry of the oxidizing agent. - Implement a controlled, gradual addition of the oxidant. - Lower the reaction temperature if possible. |
| Residual starting materials | Incomplete reaction due to poor mixing, insufficient reaction time, or catalyst deactivation. | - Verify mixing efficiency. - Extend the reaction time and monitor for completion by an appropriate analytical method (e.g., TLC, HPLC). - Evaluate catalyst activity and consider adding a fresh portion of the catalyst. |
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Selectivity (Illustrative Examples)
The optimal catalyst loading can vary with the scale of the reaction. It is crucial to perform optimization studies.
| Scale | Catalyst Loading (mol%) | Yield (%) | Selectivity (Product : Byproduct) |
| Lab (1g) | 1.0 | 92 | 95 : 5 |
| Lab (1g) | 0.5 | 85 | 93 : 7 |
| Pilot (1kg) | 1.0 | 78 | 88 : 12 |
| Pilot (1kg) | 1.5 | 89 | 94 : 6 |
Note: This data is illustrative and will vary depending on the specific reaction.
Table 2: Influence of Scale on Reaction Parameters for Oxidative Coupling
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (50 L reactor) | Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for heat accumulation. | Use of jacketed reactors, internal cooling coils, and controlled addition rates are critical. |
| Mixing | Magnetic stirrer provides adequate mixing. | Mechanical overhead stirrer required. Impeller design is crucial. | Ensure efficient mixing to maintain homogeneity and prevent localized concentration gradients. |
| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May need to be adjusted to ensure complete conversion. | Monitor reaction progress closely. |
| Work-up | Simple liquid-liquid extraction in a separatory funnel. | Requires larger extraction vessels, and phase separation can be slower. | Consider continuous extraction methods for large volumes. |
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Synthesis of a this compound Derivative via Oxidative Coupling
This protocol provides a general method for the synthesis of a this compound derivative on a gram scale, which can be adapted for further scale-up.[4][5][6]
Materials:
-
Substituted phenol (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tert-butyl hydroperoxide (TBHP), 70% in water (2.5 eq)
-
Toluene (or another suitable solvent)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the substituted phenol and toluene.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add the Palladium(II) acetate catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add the tert-butyl hydroperoxide (TBHP) solution to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a this compound Derivative by Recrystallization
This protocol outlines a general procedure for the purification of a this compound derivative by recrystallization.[7][8][9]
Solvent Selection:
-
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvents for biphenol derivatives include toluene, ethanol, methanol, or mixtures of solvents (e.g., toluene/heptane).
Procedure:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities or the activated carbon.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Mandatory Visualization
General Workflow for Scale-Up Synthesis
Caption: A typical workflow for scaling up a chemical synthesis process.
Logical Relationship in Troubleshooting Impurity Formation
Caption: Logical relationships in troubleshooting impurity formation during scale-up.
References
- 1. fauske.com [fauske.com]
- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. This compound-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 9. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to Analytical Standards for 2,2'-Biphenol Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of 2,2'-Biphenol, a crucial intermediate in pharmaceuticals and other high-purity materials, rigorous quality control is paramount. The selection of an appropriate analytical standard is the foundation of reliable and reproducible analytical data. This guide provides a comparative overview of common analytical standards and methodologies for assessing the quality of this compound, complete with supporting experimental protocols and data presentation.
Comparison of Analytical Techniques for this compound Analysis
The quality of a this compound standard is primarily defined by its purity and the comprehensive characterization of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.
| Analytical Technique | Purity Assessment | Impurity Profiling | Structural Confirmation | Typical Purity of Standard | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Excellent | Excellent | Limited | > 99%[1][2] | High resolution, suitable for non-volatile compounds, quantitative accuracy. | Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent | Excellent | Good | > 99%[1] | High sensitivity, provides structural information of volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Good | Fair | Excellent | > 99%[1] | Definitive structure elucidation, detects a wide range of impurities simultaneously. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Fair | Limited | Good | > 99% | Fast, provides functional group information, good for initial identification. | Not suitable for quantification of minor components. |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate quality control. Below are representative protocols for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 0.2 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the this compound reference standard to determine its retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the reference standard (area normalization method).
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound. Derivatization is often necessary to increase the volatility of the analyte and its impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the identity and structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: The resulting spectrum should show characteristic peaks for the aromatic and hydroxyl protons of this compound. The chemical shifts and coupling patterns should be consistent with the known structure. For phenols, the hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.
Visualizing the Quality Control Workflow
A systematic workflow is essential for ensuring the comprehensive quality control of this compound. The following diagrams illustrate a typical workflow and a decision-making process for method selection.
Caption: General workflow for the quality control of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to HPLC and GC Methods for Purity Determination of 2,2'-Biphenol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. For 2,2'-Biphenol, a key intermediate in various manufacturing processes, ensuring high purity is paramount. This guide provides a detailed comparison of two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols, present comparative performance data, and offer guidance on selecting the most suitable method for your specific needs.
Methodology Overview
Both HPLC and GC are powerful chromatographic techniques capable of separating this compound from its potential impurities. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the desired sensitivity and sample throughput.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. It is well-suited for non-volatile or thermally sensitive compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a common approach.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2] The sample is vaporized and carried by an inert gas through a column. For phenolic compounds like this compound, derivatization may be necessary to increase volatility and improve peak shape.[1] A Flame Ionization Detector (FID) is typically used for purity analysis.
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of HPLC and GC methods for the analysis of this compound and related phenolic compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: GC Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method with UV detection for the purity determination of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Purity is typically determined by area percent, assuming all impurities have a similar response factor to this compound. For higher accuracy, a reference standard should be used for quantification.
Gas Chromatography (GC) Method
This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound, including a derivatization step.
1. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents and Standards:
-
Nitrogen or Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
This compound reference standard
3. Derivatization Procedure:
-
Dissolve a known amount of the this compound sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA for every 1 mg of sample).
-
Heat the mixture in a sealed vial at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1-2 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
5. Data Analysis:
-
Similar to HPLC, purity can be assessed by area percent. For accurate quantification of impurities, their respective reference standards and response factors should be determined.
Method Selection Workflow
The choice between HPLC and GC for the purity determination of this compound depends on several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting between HPLC and GC for this compound purity analysis.
Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity determination of this compound.
-
HPLC offers versatility, especially for unknown or non-volatile impurities, and avoids the need for derivatization. This makes it a robust and often preferred method in many quality control laboratories.
-
GC , particularly when coupled with FID, can offer excellent sensitivity and high resolution for volatile impurities.[3] While the derivatization step adds to the sample preparation time, it can significantly improve the chromatographic performance for phenolic compounds.
The ultimate choice of method should be based on a careful consideration of the potential impurity profile of the this compound sample, the required level of sensitivity, and the available instrumentation and resources. For regulatory filings, the chosen method must be thoroughly validated to ensure it is accurate, precise, specific, and robust for its intended purpose.
References
A Comparative Guide to Biphenyl Synthesis: Suzuki-Miyaura Coupling vs. Ullmann Coupling
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its synthesis is a cornerstone of modern organic chemistry, with various cross-coupling reactions developed for its construction. Among these, the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann coupling are two of the most established and widely utilized methods. This guide provides an objective, data-driven comparison of these two powerful reactions for biphenyl synthesis, offering insights into their respective strengths and weaknesses to aid in reaction selection and optimization.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper (e.g., Cu powder, CuI) |
| Coupling Partners | Organoboron compound (e.g., boronic acid) + Organohalide | Two molecules of an organohalide |
| Reaction Conditions | Generally mild (often room temp. to 100 °C) | Typically harsh (often >150 °C) |
| Functional Group Tolerance | High | Moderate to low (can be improved with modern ligands) |
| Substrate Scope | Broad | Traditionally limited to electron-deficient or activated aryl halides |
| Byproducts | Non-toxic borate salts | Stoichiometric copper salts |
| Typical Yields | Good to excellent | Variable, can be low with unactivated substrates |
Delving into the Mechanisms: A Tale of Two Metals
The fundamental difference between the Suzuki-Miyaura and Ullmann couplings lies in their catalytic cycles, dictated by the choice of transition metal.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.
The Ullmann Coupling Mechanism
The mechanism of the Ullmann reaction is more complex and can vary depending on the reaction conditions. The classical mechanism with copper powder is thought to involve the formation of an organocopper species. A generally accepted pathway involves:
-
Formation of an Organocopper Intermediate: The aryl halide reacts with copper to form an organocopper species.
-
Coupling: This intermediate can then react with a second molecule of the aryl halide, or two organocopper intermediates can couple.
-
Product Formation: The biphenyl product is formed, along with copper salts.
Modern variations of the Ullmann coupling often utilize soluble copper(I) salts and ligands, which can facilitate a catalytic cycle more analogous to palladium-catalyzed reactions, though often still requiring higher temperatures.
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki-Miyaura and Ullmann coupling often comes down to a trade-off between reaction conditions, substrate scope, and cost. The following table summarizes experimental data for the synthesis of various biphenyls, highlighting these differences.
| Target Biphenyl | Reaction | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 2,2'-Bipyridine | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 2,2'-Bipyridine | Ullmann | Cu powder | - | Neat | 200-230 | 4 | 60 | [2] |
| 4-Methoxybiphenyl | Suzuki-Miyaura | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 | [3] |
| 4-Methoxybiphenyl | Ullmann | CuI | K₂CO₃ | Pyridine | 150 | 24 | 78 | |
| 4-Nitrobiphenyl | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 92 | [4] |
| 4-Nitrobiphenyl | Ullmann | Cu powder | - | Neat | 210 | 3 | 45 | |
| 2,2'-Dinitrobiphenyl | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75 | [5] |
| 2,2'-Dinitrobiphenyl | Ullmann | Cu-bronze alloy | - | Neat | 200 | 2 | 80-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 2,2'-Bipyridine[1]
Materials:
-
2-Bromopyridine
-
2-(Tributylstannyl)pyridine (can be substituted with a 2-pyridylboronic acid derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromopyridine (1.0 mmol), 2-(tributylstannyl)pyridine (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add K₂CO₃ (2.0 mmol), toluene (10 mL), and water (2 mL).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,2'-bipyridine.
Protocol 2: Ullmann Synthesis of 2,2'-Bipyridine[2]
Materials:
-
2-Bromopyridine
-
Copper powder
Procedure:
-
In a sealed tube, place 2-bromopyridine (1.0 mmol) and activated copper powder (2.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is heated to 200-230 °C for 4 hours.
-
After cooling, the reaction mixture is treated with aqueous ammonia to complex the copper salts.
-
The product is then extracted with an organic solvent (e.g., diethyl ether or chloroform).
-
The organic extracts are combined, washed with water, dried over a suitable drying agent, and the solvent is evaporated.
-
The crude 2,2'-bipyridine can be purified by distillation or recrystallization.
Summary and Recommendations
The Suzuki-Miyaura coupling is often the preferred method for biphenyl synthesis in modern organic chemistry due to its mild reaction conditions, high functional group tolerance, and generally high yields.[4] The use of non-toxic and stable organoboron reagents further enhances its appeal, particularly in the context of pharmaceutical and fine chemical synthesis. The wide availability of various boronic acids and palladium catalysts allows for the synthesis of a diverse range of substituted biphenyls.
The Ullmann coupling, particularly in its classical form, is often hampered by harsh reaction conditions, lower yields, and a more limited substrate scope.[6] However, it remains a valuable tool, especially for the synthesis of symmetrical biphenyls where the starting aryl halide is readily available and inexpensive. Modern modifications of the Ullmann reaction, employing ligands and soluble copper sources, have significantly improved its scope and mildness, making it a more viable alternative in certain applications. The lower cost and toxicity of copper compared to palladium can also be a deciding factor in large-scale industrial processes.
Recommendation: For exploratory synthesis, complex molecule synthesis, and when high yields and functional group tolerance are paramount, the Suzuki-Miyaura coupling is the superior choice. For large-scale synthesis of simple, symmetrical biphenyls from inexpensive aryl halides, the Ullmann coupling, particularly with modern protocols, can be a cost-effective alternative. Researchers should carefully consider the specific substrate, desired scale, and available resources when selecting the most appropriate method for their biphenyl synthesis.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Ligands Derived from 2,2'-Biphenol and BINOL in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high efficiency and stereocontrol. Among the plethora of privileged scaffolds, those based on 2,2'-biphenol and 1,1'-bi-2-naphthol (BINOL) have emerged as cornerstones, enabling a vast array of stereoselective transformations. This guide provides an objective, data-driven comparison of the performance of ligands derived from these two essential backbones in key asymmetric catalytic reactions. Detailed experimental protocols and visual representations of synthetic workflows and catalytic cycles are included to facilitate practical application.
Ligand Synthesis: A Comparative Overview
The modularity of both this compound and BINOL allows for their facile conversion into various classes of ligands, most notably phosphoramidites and phosphoric acids. While the synthetic routes share similarities, the inherent structural differences between the biphenyl and binaphthyl cores can influence the properties and applications of the resulting ligands.
Synthesis of Phosphoramidite Ligands
Phosphoramidite ligands are readily synthesized from the corresponding diol, phosphorus trichloride, and a chiral or achiral amine. The following protocols outline the general procedures for the synthesis of phosphoramidite ligands from both this compound and BINOL.
Experimental Protocol: Synthesis of a this compound-Derived Phosphoramidite Ligand
This protocol describes the synthesis of a phosphoramidite ligand from a 3,3'-functionalized ortho-biphenol.
-
Deprotection of the Diol: The protected biphenol derivative is dissolved in an appropriate solvent (e.g., dichloromethane). A suitable deprotecting agent (e.g., Pd(OAc)2, K2CO3, and a phosphine scavenger for allyl groups) is added, and the reaction is stirred until completion. The crude product is purified by column chromatography to yield the free biphenol.
-
Phosphitylation: The purified biphenol is dissolved in a dry, inert solvent (e.g., toluene) under an inert atmosphere. Triethylamine is added, and the mixture is cooled. Phosphorus trichloride is added dropwise, and the reaction is stirred.
-
Amination: In a separate flask, the desired chiral amine is dissolved in a dry, inert solvent and cooled. A strong base (e.g., n-butyllithium) is added to form the lithium amide.
-
Coupling: The freshly prepared phosphonochloridite solution from step 2 is added dropwise to the lithium amide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the desired phosphoramidite ligand.[1]
Experimental Protocol: Scalable Synthesis of a BINOL-Derived Phosphoramidite (Feringa-Type) Ligand
This procedure details a high-yielding synthesis of a (R)-BINOL-derived phosphoramidite ligand.[2][3]
-
Formation of the Phosphorochloridite: (R)-(+)-1,1'-bi(2-naphthol) is charged into a flask with phosphorus trichloride and a catalytic amount of 1-methyl-2-pyrrolidinone. The mixture is heated to reflux, during which HCl gas evolves. After cooling, the excess phosphorus trichloride is removed under reduced pressure to yield the crude (R)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine.
-
Formation of the Lithium Amide: In a separate flask under an inert atmosphere, the chiral secondary amine (e.g., (S,S)-di(1-phenylethyl)amine) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium is added dropwise to form the lithium amide.
-
Coupling: A solution of the phosphorochloridite from step 1 in dry THF is added dropwise to the lithium amide solution at -78 °C. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.
-
Workup and Purification: The solvent is removed by rotary evaporation. The residue is dissolved in dichloromethane and purified by silica gel column chromatography to yield the final phosphoramidite ligand as a white foam.[2][3]
Diagram: General Synthesis of Phosphoramidite Ligands
Caption: Synthetic routes to phosphoramidite ligands from this compound and BINOL.
Performance in Asymmetric Catalysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. This section presents a comparative analysis of ligands derived from this compound and BINOL in several key asymmetric transformations.
Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a powerful C-C bond-forming reaction. The performance of phosphoramidite ligands derived from both this compound and BINOL has been evaluated in this context.
Table 1: Performance in the Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to 2-Cyclohexenone
| Entry | Ligand Backbone | 3,3'-Substituents (R²) | Chiral Amine | Yield (%) | ee (%) | Reference |
| 1 | This compound | Me | (R,R)-Bis(phenylethyl)amine | >98 | 96.2 | [2] |
| 2 | This compound | Et | (R,R)-Bis(phenylethyl)amine | >98 | 97.3 | [2] |
| 3 | This compound | i-Pr | (R,R)-Bis(phenylethyl)amine | >98 | 93.2 | [2] |
| 4 | BINOL | - | (R,R)-Bis(phenylethyl)amine | >98 | 95.5 | [2] |
Analysis: The data clearly indicates that phosphoramidite ligands derived from this compound are highly effective for the copper-catalyzed conjugate addition of diethylzinc to 2-cyclohexenone, affording excellent yields and enantioselectivities.[2] Notably, the fine-tuning of the 3,3'-substituents on the biphenol backbone has a significant impact on the enantioselectivity, with the ethyl-substituted ligand providing a slightly higher ee than the well-established BINOL-derived counterpart under the same conditions.[2] This highlights the tunability of the biphenol scaffold to optimize catalyst performance.
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition
A general procedure for the copper-catalyzed conjugate addition of diethylzinc to 2-cyclohexenone is as follows:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ and the chiral phosphoramidite ligand are dissolved in a dry solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to form the catalyst complex.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -30 °C). The substrate (2-cyclohexenone) is added.
-
Addition of Reagent: Diethylzinc (as a solution in an appropriate solvent) is added dropwise to the reaction mixture.
-
Monitoring and Quenching: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
Workup and Analysis: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The yield and enantiomeric excess are determined by appropriate analytical techniques (e.g., NMR, chiral GC, or HPLC).
Diagram: Catalytic Cycle for Asymmetric Conjugate Addition
Caption: A simplified catalytic cycle for the copper-catalyzed conjugate addition.
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis. Monodentate phosphoramidite ligands derived from both BINOL and this compound have proven to be excellent ligands for this transformation.
Table 2: Performance in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand Backbone | Ligand Type | Solvent | Conversion (%) | ee (%) | Reference |
| 1 | BINOL | Monophosphoramidite | CH₂Cl₂ | >99 | 95 | [3] |
| 2 | This compound | Monophosphoramidite | CH₂Cl₂ | >99 | 96 | [3] |
| 3 | 3,3'-Me₂-Biphenol | Monophosphoramidite | CH₂Cl₂ | >99 | 98 | [3] |
Analysis: Both BINOL- and this compound-derived monophosphoramidite ligands afford excellent enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.[3] The biphenol-based ligands demonstrate comparable, and in the case of the 3,3'-dimethyl substituted variant, slightly superior performance to the BINOL-derived ligand. This underscores the potential of the biphenol scaffold as a viable and highly tunable alternative to the more commonly employed BINOL backbone in this important transformation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
A general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin is as follows:
-
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ and the chiral phosphoramidite ligand are dissolved in a dry, degassed solvent (e.g., CH₂Cl₂) in a pressure vessel. The solution is stirred to form the catalyst.
-
Reaction Setup: The substrate is added to the catalyst solution.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure at a controlled temperature until the reaction is complete.
-
Workup and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by appropriate analytical methods.
Diagram: Asymmetric Hydrogenation Workflow
Caption: A typical experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Asymmetric Diels-Alder and Aldol Reactions
While direct comparative data in tabular format is less common in the literature for these reactions, some qualitative and semi-quantitative comparisons can be made. For instance, in the asymmetric Diels-Alder reaction of acrolein and cyclopentadiene, vaulted biaryl ligands derived from BINOL, such as VAPOL, have been shown to provide significantly higher enantiomeric excess (exo isomer) compared to the analogous BINOL-derived catalyst (13-41% ee). Similarly, in asymmetric imine aldol reactions, Zr-VANOL and Zr-VAPOL catalysts have demonstrated substantially higher levels of induction than the corresponding BINOL-derived catalyst. This suggests that for certain transformations, the more rigid and sterically demanding vaulted BINOL derivatives offer a significant advantage.
Conclusion
Both this compound and BINOL serve as exceptional platforms for the development of chiral ligands for a wide range of asymmetric catalytic reactions. While BINOL-derived ligands are more established and have a longer history of successful application, this guide demonstrates that ligands derived from this compound are not only viable alternatives but can, in certain cases, offer superior performance due to their inherent tunability. The choice of the optimal ligand will ultimately depend on the specific reaction, substrate, and desired outcome. The provided experimental data and protocols aim to equip researchers with the necessary information to make informed decisions in their pursuit of efficient and highly stereoselective chemical transformations.
References
Validating the Synthesis of 2,2'-Biphenol: A Comparative Guide to Synthetic Routes and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous validation of key chemical intermediates are paramount. 2,2'-Biphenol, a crucial building block in the synthesis of specialized ligands and pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of common synthetic routes to this compound and details the mass spectrometry techniques used for its validation, supported by experimental data and detailed protocols.
Comparing Synthetic Pathways to this compound
The synthesis of this compound can be approached through several distinct methods, each with its own advantages in terms of yield, scalability, and reaction conditions. Below is a comparative summary of three prominent synthetic routes.
| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Reported Yield |
| Palladium-Catalyzed C-H Hydroxylation | 2-Phenylphenol | Pd(OAc)₂, tBuOOH | 76%[1] |
| Oxidative Coupling & Deblocking | 2,4-di-tert-butylphenol | O₂, Base, Acid | High (step-wise) |
| Hydrolysis of Dibenzofuran | Dibenzofuran | Strong Base | Variable |
Table 1: Comparison of Synthetic Methods for this compound.
Experimental Protocols for Synthesis
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following sections provide step-by-step protocols for the key synthetic methods discussed.
Palladium-Catalyzed C-H Hydroxylation of 2-Phenylphenol
This method offers a direct approach to this compound by functionalizing the C-H bond of 2-phenylphenol.
Procedure:
-
To a reaction vessel, add 2-phenylphenol, 10 mol% of Palladium(II) acetate (Pd(OAc)₂), and a suitable solvent such as acetonitrile.
-
Add 2.0 equivalents of tert-butyl hydroperoxide (tBuOOH) as the oxidant.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Oxidative Coupling of 2,4-di-tert-butylphenol and Subsequent Deblocking
This two-step approach involves the initial formation of a sterically hindered biphenol, followed by the removal of the blocking groups.[2]
Step 1: Oxidative Coupling
-
Dissolve 2,4-di-tert-butylphenol in a suitable solvent like methanol.
-
Add a catalytic amount of a copper(I) salt and a base (e.g., an amine).
-
Bubble oxygen through the reaction mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Isolate the resulting 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol by filtration or extraction. A patent describing a similar process reports a yield of 98% for this coupled product.
Step 2: Deblocking (Debutylation)
-
Heat the 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol in the presence of an acid catalyst.
-
The tert-butyl groups are removed as isobutylene gas.
-
Monitor the reaction for the complete removal of the blocking groups.
-
After cooling, the this compound can be purified by recrystallization.
Hydrolysis of Dibenzofuran
This method involves the cleavage of the ether linkage in dibenzofuran to yield this compound.[2]
Procedure:
-
In a high-pressure reaction vessel, combine dibenzofuran with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to a high temperature (e.g., 250-300 °C) under pressure.
-
Maintain the reaction conditions for several hours.
-
After cooling, carefully neutralize the reaction mixture with a strong acid (e.g., HCl).
-
Extract the this compound with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Mass Spectrometry for Validation of this compound
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthesized this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
GC-MS Analysis
Due to the polar nature of the hydroxyl groups, this compound typically requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique.
Experimental Protocol for GC-MS (with Silylation):
-
Sample Preparation (Silylation):
-
Dissolve a small amount of the synthesized this compound in a dry, aprotic solvent (e.g., acetone).[3]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the solution.
-
Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280-300 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
LC-MS/MS Analysis
LC-MS/MS allows for the direct analysis of this compound without derivatization and offers high sensitivity and specificity, making it ideal for trace-level detection and quantification.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for phenolic compounds.[4][5]
-
Mass Analyzer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Mass Spectral Data and Fragmentation
The validation of this compound synthesis is confirmed by its characteristic mass spectrum.
| Analysis Type | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS (ESI-) | 185.05 | 157, 139, 115 |
| GC-MS (EI) of TMS derivative | 330.15 (M⁺) | 315 ([M-CH₃]⁺), 241, 147 |
Table 2: Expected Mass-to-Charge Ratios for this compound and its TMS Derivative.
Under Electron Ionization (EI) in GC-MS, the molecular ion of underivatized this compound is observed at m/z 186. The fragmentation pattern is characterized by the loss of a hydrogen atom to give a fragment at m/z 185, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 157. Further fragmentation can lead to other characteristic ions. In ESI negative ion mode for LC-MS/MS, the deprotonated molecule [M-H]⁻ is observed at m/z 185.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the synthesis and analysis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2,2'-Biphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Structural Variations and Experimental Methodologies
The conformational flexibility and hydrogen bonding capabilities of 2,2'-biphenol and its derivatives make them crucial scaffolds in fields ranging from asymmetric catalysis to materials science and drug design. Understanding the subtle interplay of substituent effects on their three-dimensional structures is paramount for rational molecular design. This guide provides a comparative analysis of the X-ray crystallographic data of this compound and a selection of its derivatives, supported by detailed experimental protocols for their synthesis and crystallographic analysis.
Comparative Crystallographic Data
The introduction of substituents onto the this compound core significantly influences key structural parameters such as the dihedral angle between the phenyl rings, intramolecular and intermolecular hydrogen bonding patterns, and overall crystal packing. The following table summarizes these critical parameters for anhydrous this compound, its monohydrate, and a dinitro derivative, illustrating the impact of hydration and electron-withdrawing groups on the molecular conformation and crystal lattice.
| Parameter | Anhydrous this compound | This compound Monohydrate | 2,2'-Dinitrobiphenyl[1] |
| Chemical Formula | C₁₂H₁₀O₂ | C₁₂H₁₂O₃ | C₁₂H₈N₂O₄ |
| Molecular Weight | 186.21 g/mol | 204.22 g/mol | 244.20 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pbca | C2/c |
| a (Å) | 8.575(2) | 9.808(1) | 13.067 |
| b (Å) | 5.518(2) | 11.591(2) | 8.271 |
| c (Å) | 19.495(5) | 17.860(1) | 10.634 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.79(2) | 90 | 102.73 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 922.3(4) | 2030.4(4) | 1120.9 |
| Dihedral Angle (°) | 57.8 | 67.6 | ~85 |
| Intramolecular H-Bond | Yes (O-H···O) | Yes (O-H···O) | N/A |
| Intermolecular H-Bond | Yes (O-H···O) | Yes (O-H···O and O-H···OH₂) | No |
Experimental Protocols
Reproducibility and accuracy are the cornerstones of crystallographic studies. This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compared this compound derivatives.
Synthesis
Anhydrous this compound: Anhydrous this compound can be synthesized through the hydrolysis of dibenzofuran or via a two-step process from 2,4-di-tert-butylphenol involving oxidative coupling followed by debutylation.[2]
This compound Monohydrate: Crystals of this compound monohydrate can be obtained by the slow evaporation of a solution of this compound in a suitable solvent system containing water.
2,2'-Dinitrobiphenyl: A common method for the synthesis of 2,2'-dinitrobiphenyl is the Ullmann coupling of 2-chloronitrobenzene.[3] In a typical procedure, 2-chloronitrobenzene is heated with a copper-bronze catalyst.[3] The reaction mixture is then purified by recrystallization from ethanol to yield yellow crystals of 2,2'-dinitrobiphenyl.[3]
Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A general and effective method is slow evaporation from a saturated solution.
-
Solvent Selection: The choice of solvent is crucial and often determined empirically. A solvent in which the compound has moderate solubility is ideal. For this compound and its derivatives, common solvents include toluene, ethanol, and mixtures thereof.
-
Procedure: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals should form.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and diffraction data are collected as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for the X-ray crystallography of this compound derivatives.
Caption: The influence of substituents on the crystal structure of this compound derivatives.
References
comparing the catalytic activity of different 2,2'-biphenol-based ligands
A Comprehensive Guide to the Catalytic Activity of 2,2'-Biphenol-Based Ligands
The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can effectively induce enantioselectivity in a wide array of chemical transformations. Among these, ligands based on the this compound scaffold, and its renowned derivative 1,1'-bi-2-naphthol (BINOL), have become indispensable tools for researchers in academia and industry. Their axial chirality, conformational rigidity, and tunable steric and electronic properties make them highly effective in constructing chiral metal complexes and organocatalysts.
This guide provides an objective comparison of the catalytic activity of different classes of this compound-based ligands, supported by experimental data from the literature. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate ligand for their specific synthetic challenges.
Comparison of Catalytic Performance
The versatility of this compound-based ligands is evident in their successful application in numerous reaction types. The following sections present a comparative summary of their performance in key asymmetric transformations.
Asymmetric Hydrogenation of Prochiral Ketones and Olefins
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols and alkanes. Biphenyl-based diphosphine ligands are particularly prominent in this area. A comparative study of ligands such as BINAP, MeO-BIPHEP, and the newer SYNPHOS and DIFLUORPHOS in Ruthenium(II)-catalyzed hydrogenations reveals that stereoelectronic features of both the ligand and the substrate are critical for achieving high enantioselectivity.[1]
| Ligand | Substrate | Catalyst System | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Methyl acetoacetate | [Ru((R)-BINAP)Br₂] | 100 | 80 | >98 | 98 | [1] |
| (R)-MeO-BIPHEP | Methyl acetoacetate | [Ru((R)-MeO-BIPHEP)Br₂] | 100 | 80 | >98 | 99 | [1] |
| (R)-SYNPHOS | Methyl acetoacetate | [Ru((R)-SYNPHOS)Br₂] | 100 | 80 | >98 | 99 | [1] |
| (R)-DIFLUORPHOS | Methyl acetoacetate | [Ru((R)-DIFLUORPHOS)Br₂] | 100 | 80 | >98 | 91 | [1] |
| (R)-BINAP | 2-(p-Chlorophenyl)-acrylic acid | [Ru((R)-BINAP)Br₂] | 80 | 10 | >98 | 90 | [1] |
| (R)-DIFLUORPHOS | 2-(p-Chlorophenyl)-acrylic acid | [Ru((R)-DIFLUORPHOS)Br₂] | 80 | 10 | >98 | 97 | [1] |
As the data indicates, while all ligands perform exceptionally well for a substrate like methyl acetoacetate, their effectiveness can diverge with more complex substrates. For instance, the electron-poor DIFLUORPHOS provides superior enantioselectivity for the hydrogenation of 2-(p-chlorophenyl)-acrylic acid compared to the more electron-rich BINAP and SYNPHOS.[1]
Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a powerful C-C bond-forming reaction. Monodentate phosphoramidite ligands derived from biphenols and BINOL have proven highly effective.[2] The tunability of these ligands by modifying the amine moiety plays a crucial role in achieving high enantioselectivity.[2]
| Ligand | Substrate | Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ligand 9 (BINOL-based) | Cyclohexenone | Et₂Zn | Cu(OTf)₂ | Toluene | -30 | >98 | 98 | [2] |
| Ligand 10 (Biphenol-based) | Cyclohexenone | Et₂Zn | Cu(OTf)₂ | Toluene | -30 | >98 | 89 | [2] |
| Ligand 6f (Biphenol-based) | Cyclohexenone | Et₂Zn | Cu(OTf)₂ | Toluene | -20 | 99 | 96 | [2] |
| Ligand 6f (Biphenol-based) | Cyclopentenone | Et₂Zn | Cu(OTf)₂ | Toluene | -20 | 99 | 91 | [2] |
Ligand 9, a well-established BINOL-derived phosphoramidite, sets a high benchmark.[2] However, newer biphenol-based ligands, such as 6f, demonstrate comparable or even superior efficacy, highlighting the continuous development in this ligand class.[2] The ability to fine-tune the ligand structure is essential for optimizing results for different cyclic enone substrates.[2]
Asymmetric Cycloaddition Reactions
Chiral phosphoric acids (CPAs) derived from BINOL are powerful Brønsted acid catalysts for a variety of enantioselective transformations, including cycloadditions.[3] These catalysts often operate through a bifunctional mechanism, activating substrates through hydrogen bonding.[3] Similarly, phosphoramidite ligands are used in palladium-catalyzed cycloadditions.[4]
| Ligand/Catalyst Type | Reaction | Catalyst System | Yield (%) | ee (%) | Reference |
| BINOL-Phosphoric Acid | [3+2] Cycloaddition | (R)-TRIP | 95 | 94 | [3] |
| BIPOL-Phosphoramidite (L12) | [4+2] Cycloaddition | [Pd₂(dba)₃]·CHCl₃ | 92 | 92 | [4] |
| BIPOL-Phosphoramidite (L13) | [4+2] Cycloaddition | [Pd₂(dba)₃]·CHCl₃ | Incomplete | - | [4] |
The results show that subtle changes in the ligand backbone, such as the difference between phosphoramidites L12 and L13, can lead to dramatic differences in reactivity, with one providing high yield and enantioselectivity while the other fails to complete the reaction.[4] This underscores the importance of ligand screening in catalyst development.
Visualizing Experimental and Logical Workflows
To better understand the application of these ligands, the following diagrams illustrate key processes from synthesis to catalytic use.
Caption: General workflow for the synthesis of this compound-based ligands.
Caption: A simplified catalytic cycle for a metal-catalyzed asymmetric reaction.
Caption: A logical flow for selecting a ligand class based on reaction type.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for ligand synthesis and a catalytic reaction based on methodologies described in the literature.
Protocol 1: Synthesis of a (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1) Ligand
This protocol is based on the multi-step synthesis of a substituted biphenol ligand.[5]
-
Reduction: (S)-1 (1 equivalent) is dissolved in ethanol, and NaBH₄ is added. The mixture is stirred to produce the corresponding diol (S)-2.[5]
-
Bromination: The diol (S)-2 is dissolved in anhydrous dichloromethane (CH₂Cl₂), and phosphorus tribromide is added to yield the bromo derivative (S)-3.[5]
-
Hydrogenation: The bromo derivative (S)-3 is dissolved in a mixture of methanol and ethyl acetate. Palladium on activated carbon (10% wt) is added, and the mixture is stirred under a hydrogen atmosphere for 24 hours to give (S)-4.[4][5]
-
Demethylation: The resulting ether (S)-4 is dissolved in CH₂Cl₂, and BBr₃ is added. The reaction is stirred, followed by hydrolysis to afford the final biphenol ligand (S)-L1.[5]
Protocol 2: General Procedure for Cu-Catalyzed Asymmetric Conjugate Addition
This procedure is representative of the copper-catalyzed addition of diethylzinc to enones using a phosphoramidite ligand.[2]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.025 mmol) and the chiral phosphoramidite ligand (0.05 mmol) are dissolved in anhydrous toluene (2 mL). The solution is stirred at room temperature for 1 hour.
-
Reaction Execution: The catalyst solution is cooled to the specified temperature (e.g., -20 °C). The enone substrate (1.0 mmol) is added. A solution of diethylzinc (1.1 M in toluene, 1.2 mmol) is then added dropwise over 5 minutes.
-
Workup and Analysis: The reaction is stirred for the specified time until completion (monitored by TLC). The reaction is quenched by the addition of 1 M HCl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Conclusion
This compound-based ligands are a cornerstone of modern asymmetric catalysis. The ability to systematically modify their backbone and coordinating groups allows for the fine-tuning of their catalytic properties to suit specific substrates and reactions.[2][5] Diphosphines like SYNPHOS and DIFLUORPHOS offer complementary reactivity in asymmetric hydrogenation, while phosphoramidites and chiral phosphoric acids show exceptional performance in conjugate additions and cycloadditions, respectively.[1][2][3] The provided data and protocols serve as a starting point for researchers to navigate the diverse landscape of these powerful catalytic tools, facilitating the development of efficient and highly selective synthetic methodologies.
References
- 1. pnas.org [pnas.org]
- 2. New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Thermal Stability of 2,2'-Biphenol-Containing Polymers
For researchers, scientists, and professionals in drug development and material science, the selection of polymers with superior thermal stability is paramount for applications demanding high-temperature resilience. This guide provides an objective comparison of the thermal performance of 2,2'-biphenol-containing polymers against other high-performance alternatives, supported by experimental data. The inclusion of the rigid and sterically hindered this compound moiety into polymer backbones is a key strategy for enhancing thermal properties.
Comparative Thermal Analysis
The thermal stability of polymers is primarily evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC determines the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes key thermal properties for a representative this compound-containing polyimide and compares it with two widely used high-performance polymers: Polyetheretherketone (PEEK) and a conventional aromatic polyimide.
| Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | 10% Weight Loss Temp. (Td10%) (°C) | Char Yield at 800°C (%) |
| This compound Polyimide | > 310 | > 500 | > 500 | > 60 |
| PEEK | ~143 | ~500 | ~550 | ~45-50 |
| Aromatic Polyimide (e.g., Kapton® type) | ~360-400 | > 500 | > 550 | > 60 |
Note: The data presented are compiled from various sources and may vary depending on the specific grade, molecular weight, and processing conditions of the polymer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).[1]
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[2]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at which 5% and 10% weight loss occur (Td5% and Td10%), and the percentage of material remaining at the final temperature (char yield). A derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[1]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[3] An empty, sealed pan is used as a reference.[4][5]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the polymer.
-
First Heating Scan: The sample is heated from a temperature well below the expected Tg to a temperature above it at a constant rate (e.g., 10-20°C/min).[4][5]
-
Cooling Scan: The sample is then cooled at a controlled rate back to the starting temperature.
-
Second Heating Scan: The sample is reheated at the same rate as the first scan. The Tg is determined from this second heating curve.
-
-
Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram.[6] The Tg is typically reported as the midpoint of this transition.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating the thermal stability of polymers and the conceptual contribution of this compound to enhanced thermal performance.
Caption: Workflow for the evaluation of polymer thermal stability.
Caption: Contribution of this compound to thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3 from Synthesis and characterization of poly(ether ether ketone)s and poly(ether ether ketone ketone)s containing pendant biphenyl and naphthyl groups | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2,2'-Biphenol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,2'-Biphenol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of its dust.[1][2] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use impervious gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 (or equivalent) dust mask should be worn.[1]
Step-by-Step Disposal Procedure for this compound Waste
This procedure outlines the steps for the safe segregation, containment, and labeling of this compound waste for disposal.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4] It is incompatible with strong oxidizing agents.[2][5]
-
Segregate the waste into the following categories:
-
Solid Waste: Unused or expired this compound, contaminated gloves, weigh paper, and other solid materials.
-
Contaminated Sharps: Needles, scalpels, or other sharp objects contaminated with this compound.
-
Liquid Waste: Solutions containing this compound.
-
2. Waste Containment:
-
Solid Waste:
-
Collect in a clearly labeled, durable, and sealable container.[1] A wide-mouth plastic or glass jar with a screw-top lid is suitable.
-
Ensure the container is compatible with the chemical.
-
-
Contaminated Sharps:
-
Place all contaminated sharps in a designated, puncture-proof sharps container.
-
-
Liquid Waste:
-
Collect in a compatible, leak-proof container with a secure screw-on cap. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
3. Labeling of Waste Containers:
4. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Keep containers tightly closed except when adding waste.[6][7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
5. Arranging for Disposal:
-
Once the waste container is full or if the waste has been stored for the maximum allowable time according to your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
Spill Response
In the event of a spill, follow these immediate steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. For solid this compound, avoid generating dust.[1][7]
-
Clean-up:
-
Dispose of Clean-up Materials: All materials used for spill clean-up (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molar Mass | 186.21 g/mol |
| Melting Point | 108-110 °C |
| Boiling Point | 315 °C |
| Flash Point | 154 °C (closed cup)[7] |
| Autoignition Temperature | 324 °C[7] |
| Water Solubility | Insoluble[3] |
| Oral LD50 (Mouse) | 150 mg/kg (Intraperitoneal)[8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Personal protective equipment for handling 2,2'-Biphenol
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 2,2'-Biphenol, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets and chemical handling guidelines.
| Protection Type | Specific Recommendations | Applicable Standards |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles are required to protect against dust particles and splashes. A face shield should be worn in situations with a higher risk of splashing. | ANSI Z87.1, EN 166 |
| Hand Protection | For incidental contact, double-gloved nitrile exam-style gloves (minimum 8mil thickness) are recommended. For extended contact or immersion, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be inspected before each use and changed immediately upon contamination.[1] | EN 374 |
| Body Protection | A fully buttoned laboratory coat is the minimum requirement.[1] For tasks with a potential for significant splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1] Long pants and closed-toe shoes are mandatory. | N/A |
| Respiratory Protection | For operations that may generate dust or aerosols, or in areas with inadequate ventilation, a NIOSH-approved air-purifying respirator with a Type N95 or higher particulate filter is required.[2] If vapor exposure is a concern, an organic vapor cartridge should be used in combination with the particulate filter. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] | NIOSH 42 CFR 84, EN 149 |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
1. Pre-Operational Checks:
- Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.
- Verify the proper functioning of a certified chemical fume hood.
- Locate and confirm the accessibility of the nearest emergency eyewash station and safety shower.
- Assemble all necessary PPE as specified in the table above.
- Prepare a designated and clearly labeled hazardous waste container for this compound waste.
2. Handling Procedure:
- All weighing and preparation of solutions involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Wear the appropriate PPE throughout the entire handling process.
- Avoid the formation of dust and aerosols.[4]
- Use non-sparking tools and ensure proper grounding of equipment to prevent electrostatic discharge.
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
- Properly doff and dispose of contaminated PPE in the designated hazardous waste container.
- Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
- Securely close and properly label any containers of this compound for storage in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, regional, and national regulations.[5]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.
-
Contaminated PPE and Materials: All disposable PPE (gloves, lab coats, etc.) and other materials (e.g., weigh boats, paper towels) that have come into contact with this compound must be collected in a separate, sealed container labeled as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
